(2-Bromophenoxy)acetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-2-4-7(6)12-5-8(10)11/h1-4H,5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYODYPUWJPKOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10879325 | |
| Record name | O-BROMOPHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1879-56-7 | |
| Record name | O-BROMOPHENOXYACETIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10879325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-bromophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (2-Bromophenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromophenoxy)acetic acid, a halogenated derivative of phenoxyacetic acid, is a compound of interest in various chemical and pharmaceutical research fields. Its structural characteristics, featuring a bromine atom on the ortho position of the phenoxy ring, impart specific chemical properties that make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of the biological activities of its isomer, providing context for its potential applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, characterization, and application in experimental settings.
| Property | Value | Reference |
| IUPAC Name | 2-(2-bromophenoxy)acetic acid | [1] |
| Synonyms | o-Bromophenoxyacetic acid | [1][2] |
| CAS Number | 1879-56-7 | [1][2][3][4] |
| Molecular Formula | C₈H₇BrO₃ | [1][3][5] |
| Molecular Weight | 231.04 g/mol | [1][5] |
| Melting Point | 141-145 °C | [2] |
| Boiling Point | 330.8 °C at 760 mmHg | [2] |
| Density | 1.641 g/cm³ | [2] |
| Purity | ≥98% | [5] |
Synthesis of this compound
The synthesis of this compound can be achieved through the Williamson ether synthesis, a well-established method for preparing ethers. This involves the reaction of a phenoxide with a haloalkane. In this case, 2-bromophenol is reacted with an alkali salt of chloroacetic acid.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of phenoxyacetic acids.
Materials:
-
2-Bromophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of Sodium Chloroacetate Solution:
-
In an ice water bath, dissolve a specific molar equivalent of chloroacetic acid in deionized water.
-
Adjust the pH of the solution to 8-9 using a 30% sodium hydroxide solution to form sodium chloroacetate.
-
-
Preparation of Sodium 2-Bromophenoxide:
-
In a separate reaction vessel with constant stirring, dissolve a molar equivalent of sodium hydroxide in a mixture of deionized water and ethanol at room temperature.
-
Slowly add a molar equivalent of 2-bromophenol to the sodium hydroxide solution.
-
Continue stirring for approximately 20 minutes to ensure the complete formation of the sodium 2-bromophenoxide.
-
-
Reaction:
-
Add the previously prepared sodium chloroacetate solution to the sodium 2-bromophenoxide solution.
-
Heat the resulting mixture to reflux at around 102°C for 5 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the mixture to a pH of 1-2 with 2.0 mol·L⁻¹ hydrochloric acid, which will result in the precipitation of the crude this compound.
-
Filter the white precipitate and wash it three times with dilute hydrochloric acid.
-
Dry the crude product at 60°C.
-
For further purification, disperse the crude product in heated deionized water and adjust the pH to 8.0 with a saturated potassium carbonate solution.
-
Filter the solution to remove any insoluble impurities and collect the filtrate.
-
Re-precipitate the purified this compound by adjusting the pH of the filtrate to 1-2 with 2.0 mol·L⁻¹ hydrochloric acid.
-
Filter the purified product, wash with dilute hydrochloric acid, and dry overnight in a vacuum.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Biological Activity of Bromophenoxyacetic Acid Isomers
Research has shown that para-bromophenoxyacetic acid exhibits promising antimicrobial activity against a range of microorganisms, including both bacteria and fungi. In comparative studies, the presence of the bromo group appeared to enhance its efficacy against various microbes, resulting in larger zones of inhibition compared to standard antimicrobial agents. The antimicrobial effects were observed against Bacillus subtilis, Enterobacter, E. coli, Klebsiella pneumoniae, Candida albicans, and Trichoderma.
The proposed mechanisms for its antimicrobial action include the disruption of cell membranes, interference with cell wall synthesis, inhibition of protein or nucleic acid synthesis, or the induction of reactive oxygen species. These findings suggest that bromophenoxyacetic acid derivatives are a promising area for further investigation in the development of novel antimicrobial agents.
Conclusion
This compound is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis via Williamson ether synthesis is a straightforward and adaptable process for laboratory-scale production. While direct biological activity data for the 2-bromo isomer is limited, the notable antimicrobial properties of its 4-bromo isomer highlight the potential for this class of compounds in drug discovery and development. Further research into the specific biological profile of this compound is warranted to fully elucidate its potential applications.
References
- 1. 4-Bromophenylacetic acid, 99% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. chemnet.com [chemnet.com]
- 3. 1879-56-7|2-(2-Bromophenoxy)acetic acid|BLD Pharm [bldpharm.com]
- 4. 1879-56-7 Cas No. | 2-(2-Bromophenoxy)acetic acid | Apollo [store.apolloscientific.co.uk]
- 5. chemscene.com [chemscene.com]
Technical Guide: (2-Bromophenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 20735-37-3
This technical guide provides a comprehensive overview of (2-Bromophenoxy)acetic acid, a significant molecule in chemical synthesis and of interest to the fields of pharmaceutical research and drug development. This document details its chemical and physical properties, outlines a key synthesis protocol, and includes visualizations to illustrate its synthesis and a potential logical workflow for its application in research.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 20735-37-3 |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 142-144 °C |
| Boiling Point | 355.7±27.0 °C (Predicted) |
| Density | 1.677±0.06 g/cm³ (Predicted) |
| pKa | 3.06±0.10 (Predicted) |
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of 2-bromophenol with a haloacetic acid, typically chloroacetic acid or bromoacetic acid, in the presence of a base. This Williamson ether synthesis followed by acidification yields the desired product.
Experimental Protocol: Synthesis via Williamson Etherification
Materials:
-
2-Bromophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Water (H₂O)
-
Suitable organic solvent (e.g., ethanol, acetone)
-
Ice bath
Procedure:
-
Deprotonation of 2-Bromophenol: In a reaction vessel, dissolve 2-bromophenol in a suitable solvent. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group, forming the sodium 2-bromophenoxide salt. This step is typically performed at room temperature with stirring.
-
Nucleophilic Substitution: To the solution of sodium 2-bromophenoxide, add a solution of chloroacetic acid. The mixture is then heated to reflux and maintained at this temperature for several hours to facilitate the nucleophilic substitution reaction. The phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the chloroacetic acid and displacing the chloride ion.
-
Hydrolysis and Acidification: After the reaction is complete (monitored by techniques such as Thin Layer Chromatography), the reaction mixture is cooled to room temperature. The solvent is typically removed under reduced pressure. The resulting residue is then dissolved in water and acidified with a strong acid, such as hydrochloric acid, until the pH is acidic. This protonates the carboxylate to form the carboxylic acid.
-
Isolation and Purification: The precipitated this compound is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.
-
Characterization: The identity and purity of the synthesized this compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.
Caption: Synthesis of this compound.
Logical Relationship in a Research Context
This diagram outlines a logical progression for utilizing this compound in a drug discovery or chemical biology research setting.
Caption: Drug Discovery Workflow.
An In-depth Technical Guide on the Molecular Structure of (2-Bromophenoxy)acetic acid
A notable scarcity of detailed experimental data for (2-Bromophenoxy)acetic acid necessitates a comparative analysis with the structurally similar and well-characterized compound, (2-Bromophenyl)acetic acid. This guide presents the available information for this compound and provides a comprehensive overview of the molecular structure of (2-Bromophenyl)acetic acid as a surrogate, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is an organic compound featuring a bromo-substituted phenyl ring linked to an acetic acid moiety through an ether bond. Its chemical formula is C8H7BrO3.[1] Due to a significant lack of publicly available experimental data, a detailed analysis of its molecular structure through spectroscopic and crystallographic methods is not currently possible. To provide a functional and informative technical guide, this document will focus on the available data for this compound and supplement this with a thorough examination of the closely related molecule, (2-Bromophenyl)acetic acid. The primary structural difference is the ether linkage in the target compound versus a direct carbon-carbon bond between the phenyl ring and the acetic acid group in the surrogate.
Physicochemical Properties
A summary of the known and computed physicochemical properties for both this compound and (2-Bromophenyl)acetic acid is provided below for comparative purposes.
| Property | This compound | (2-Bromophenyl)acetic acid |
| Molecular Formula | C8H7BrO3[1] | C8H7BrO2[2] |
| Molecular Weight | 231.04 g/mol | 215.04 g/mol [2] |
| Appearance | Not available | White to off-white crystalline solid[3] |
| Melting Point | Not available | 104-106 °C |
| Boiling Point | Not available | Not available |
| Solubility | Not available | Sparingly soluble in water; soluble in ethanol, methanol, and acetone[3] |
| CAS Number | 2698-36-4 | 18698-97-0 |
Molecular Structure Analysis of (2-Bromophenyl)acetic acid
The molecular structure of (2-Bromophenyl)acetic acid has been elucidated through various analytical techniques, providing a solid foundation for understanding its chemical behavior.
Spectroscopic Data
Spectroscopic analysis is fundamental to determining the connectivity and chemical environment of atoms within a molecule.
3.1.1. ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts for (2-Bromophenyl)acetic acid are indicative of its aromatic and aliphatic protons.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | m | 1H | Aromatic CH |
| ~7.3 | m | 2H | Aromatic CH |
| ~7.1 | m | 1H | Aromatic CH |
| ~3.8 | s | 2H | CH2 |
| ~11.0 | s | 1H | COOH |
Note: The specific chemical shifts and multiplicities can vary slightly depending on the solvent and instrument used.
3.1.2. Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Description |
| ~3000 | O-H stretch (carboxylic acid) |
| ~1700 | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | C=C stretch (aromatic) |
| ~1200 | C-O stretch |
| ~750 | C-Br stretch |
3.1.3. Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. The mass spectrum of (2-Bromophenyl)acetic acid shows a molecular ion peak corresponding to its molecular weight.
Crystallographic Data
Single-crystal X-ray diffraction has been used to determine the precise three-dimensional arrangement of atoms in solid (2-Bromophenyl)acetic acid. This technique provides accurate bond lengths and angles.
Experimental Protocols
Detailed methodologies for the key experiments cited in the analysis of (2-Bromophenyl)acetic acid are provided below. These protocols serve as a reference for researchers aiming to characterize similar compounds.
Synthesis of (2-Bromophenyl)acetic acid
A general procedure for the synthesis of α-bromophenylacetic acid from phenylacetic acid involves the following steps:
-
2-phenylacetic acid, N-bromosuccinimide, and carbon tetrachloride are added to a dry, two-necked flask equipped with a condensing unit.
-
Azobisisobutyronitrile is added with stirring, and the reaction mixture is heated to reflux at 77°C for 2 hours.
-
The reaction progress is monitored by ¹H NMR spectroscopy until the starting material is consumed.
-
After cooling to room temperature, the mixture is diluted with hexane and filtered.
-
The solvent is removed by rotary evaporation, and the product is purified by silica gel column chromatography to yield α-bromophenylacetic acid as a white solid.[4]
Spectroscopic Characterization
-
¹H NMR Spectroscopy: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a nuclear magnetic resonance spectrometer. The spectrum is recorded, and the chemical shifts, multiplicities, and integration of the signals are analyzed to determine the proton environment.
-
Infrared (IR) Spectroscopy: A small amount of the solid sample is placed on an attenuated total reflectance (ATR) crystal of an FTIR spectrometer, or mixed with KBr to form a pellet. The infrared spectrum is then recorded, revealing the characteristic absorption bands of the functional groups.
-
Mass Spectrometry: The sample is introduced into a mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio, and a mass spectrum is generated.
X-ray Crystallography
A single crystal of suitable quality is mounted on a goniometer in an X-ray diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected. The data is then processed to solve the crystal structure and refine the atomic positions, yielding precise bond lengths and angles.
Molecular Structure Visualization
The following diagram illustrates the molecular structure of this compound, highlighting the key functional groups.
Caption: Molecular structure of this compound.
Conclusion
While a comprehensive experimental characterization of this compound remains elusive in the current scientific literature, this technical guide provides the foundational knowledge available. By presenting the known properties of the target molecule and offering a detailed analysis of the structurally similar (2-Bromophenyl)acetic acid, this document serves as a valuable resource for researchers. The provided experimental protocols for synthesis and characterization offer a roadmap for future studies that may fully elucidate the molecular structure and properties of this compound. Further research is warranted to fill the existing data gap and enable a more complete understanding of this compound for its potential applications in drug development and other scientific fields.
References
An In-depth Technical Guide to (2-Bromophenoxy)acetic Acid and the Closely Related Compound 2-(2-Bromophenyl)acetic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Initial Clarification: This technical guide addresses the inquiry regarding (2-Bromophenoxy)acetic acid . The confirmed International Union of Pure and Applied Chemistry (IUPAC) name for this compound is indeed This compound [1]. However, a comprehensive search for in-depth technical data, including detailed experimental protocols and biological signaling pathways for this specific molecule, yielded limited results.
Conversely, a substantial body of scientific literature and data is available for the structurally related compound, 2-(2-Bromophenyl)acetic acid . Due to the similarity in nomenclature and the scarcity of information on the former, this guide will primarily focus on providing a detailed technical overview of 2-(2-Bromophenyl)acetic acid , while clearly distinguishing it from this compound.
Section 1: this compound - An Overview
This compound is an organic compound with the molecular formula C₈H₇BrO₃. Structurally, it consists of an acetic acid group linked to a bromine-substituted benzene ring via an ether linkage.
IUPAC Name: this compound
At present, detailed experimental protocols, extensive quantitative data, and documented biological signaling pathways for this compound are not widely available in the public domain. Researchers interested in this specific molecule may need to undertake foundational research to characterize its properties and potential applications.
Section 2: A Comprehensive Technical Guide to 2-(2-Bromophenyl)acetic Acid
This section provides a detailed analysis of 2-(2-Bromophenyl)acetic acid, a compound frequently utilized in chemical synthesis and pharmaceutical research.
IUPAC Name and Synonyms
The IUPAC name for this compound is 2-(2-bromophenyl)acetic acid . It is also known by several synonyms, including o-Bromophenylacetic acid and 2-Bromobenzeneacetic acid[2].
Physicochemical Properties
A summary of the key physicochemical properties of 2-(2-Bromophenyl)acetic acid is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | [2] |
| Molecular Weight | 215.04 g/mol | [2] |
| Appearance | White to pale cream crystalline powder or crystals | [3] |
| Melting Point | 104-106 °C | [4] |
| Assay | ≥98.0% (HPLC) | [3] |
| Solubility | Information not widely available |
Spectral Data
Spectral data is crucial for the identification and characterization of 2-(2-Bromophenyl)acetic acid.
-
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(2-Bromophenyl)acetic acid shows characteristic shifts for the aromatic protons, the methylene protons of the acetic acid moiety, and the acidic proton[5].
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as bands corresponding to the aromatic ring[2].
-
Mass Spectrometry: The mass spectrum displays a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for bromine[2].
Experimental Protocols: Synthesis of 2-(2-Bromophenyl)acetic Acid
While various synthetic routes exist, a general procedure for the synthesis of a related compound, α-bromophenylacetic acid, involves the bromination of phenylacetic acid. A representative protocol is detailed below.
Synthesis of α-Bromophenylacetic Acid from Phenylacetic Acid [6]
-
Materials:
-
2-Phenylacetic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Hexane
-
Ether
-
-
Procedure:
-
To a dry two-necked flask equipped with a condenser, add 2-phenylacetic acid, N-bromosuccinimide, and carbon tetrachloride.
-
Add a catalytic amount of azobisisobutyronitrile with stirring.
-
Heat the reaction mixture to reflux (approximately 77°C) and maintain for 2 hours. The reaction progress can be monitored by ¹H NMR spectroscopy until the starting material is consumed.
-
After completion, allow the reaction to cool to room temperature.
-
Dilute the reaction mixture with hexane and filter to remove succinimide.
-
The solvent is removed from the filtrate by rotary evaporation.
-
The crude product is then purified by silica gel column chromatography using a mixture of n-hexane and ether as the eluent to yield α-bromophenylacetic acid as a white solid.
-
Logical Workflow for the Synthesis of α-Bromophenylacetic Acid:
Caption: Synthesis workflow for α-bromophenylacetic acid.
Applications in Research and Drug Development
2-(2-Bromophenyl)acetic acid serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its derivatives have been explored for various therapeutic applications, including as anti-inflammatory agents[7]. The presence of the bromine atom provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse range of molecules. Research has also indicated its use as an intermediate in the synthesis of agrochemicals[7].
Biological Activity and Signaling Pathways
While specific signaling pathways for 2-(2-Bromophenyl)acetic acid are not extensively detailed, related compounds such as 2-(4-bromophenyl)acetic acid have been investigated for their ability to modulate biological pathways, particularly in the context of inflammation[7]. The general class of phenylacetic acid derivatives has been studied for a variety of biological activities.
Illustrative Diagram of a Potential Research Workflow for Investigating Biological Activity:
Caption: A generalized workflow for drug discovery.
Conclusion
This technical guide has clarified the IUPAC name of this compound and highlighted the current limitations in available technical data for this specific compound. In contrast, a comprehensive overview of the structurally related and more extensively studied compound, 2-(2-Bromophenyl)acetic acid, has been provided. This includes its physicochemical properties, spectral data, a representative synthesis protocol, and its applications in research and development. It is imperative for researchers to note the structural distinction between these two compounds in their scientific endeavors. Further research into this compound is warranted to fully elucidate its chemical and biological profile.
References
- 1. This compound | C8H7BrO3 | CID 592201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromophenylacetic acid, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Bromophenylacetic acid(18698-97-0) 1H NMR [m.chemicalbook.com]
- 6. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
Synthesis of (2-Bromophenoxy)acetic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of (2-Bromophenoxy)acetic acid from 2-bromophenol. The primary method described is the Williamson ether synthesis, a robust and widely used method for preparing ethers. This document provides a comprehensive overview of the reaction, including the underlying mechanism, a detailed experimental protocol, and relevant quantitative data.
Introduction
This compound is an important intermediate in the synthesis of various biologically active molecules and finds applications in pharmaceutical and agrochemical research. The synthesis from 2-bromophenol is a classic example of the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol (in this case, a phenoxide) with an alkyl halide.
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phenoxide ion, a potent nucleophile, attacks the electrophilic carbon of chloroacetic acid, leading to the formation of an ether linkage.
Reaction and Mechanism
The overall reaction for the synthesis of this compound is as follows:
Step 1: Deprotonation of 2-bromophenol 2-bromophenol is treated with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the sodium or potassium 2-bromophenoxide salt.
Step 2: Nucleophilic substitution The 2-bromophenoxide then reacts with chloroacetic acid (or its sodium salt) in an SN2 reaction. The phenoxide ion acts as the nucleophile, displacing the chloride ion from chloroacetic acid.
The Williamson ether synthesis is generally an efficient method, with yields for analogous phenoxyacetic acid syntheses reported to be as high as 95-98%.[1][2]
Quantitative Data Summary
The following tables summarize the typical reaction parameters for the synthesis of phenoxyacetic acid derivatives via Williamson ether synthesis. These values are based on general procedures and may be optimized for the specific synthesis of this compound.
Table 1: Reactant Quantities
| Reactant | Molar Ratio | Typical Quantity (for a lab-scale synthesis) |
| 2-Bromophenol | 1.0 | 45 mmol |
| Sodium Hydroxide | 1.0 | 45 mmol |
| Chloroacetic Acid | 1.2 | 55 mmol |
| Sodium Hydroxide (for chloroacetic acid) | 1.2 | 55 mmol |
Table 2: Reaction Conditions and Yield
| Parameter | Value | Reference |
| Reaction Temperature | Reflux (approx. 102 °C) | [3] |
| Reaction Time | 5 hours | [3] |
| Solvent | Water/Ethanol mixture | [3] |
| pH for Product Precipitation | 1-2 | [3] |
| Reported Yield for similar compounds | >95% | [1][2] |
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of phenoxyacetic acid derivatives.[3]
Materials:
-
2-Bromophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Hydrochloric acid (HCl), 2.0 M
-
Saturated potassium carbonate solution
Equipment:
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Heating mantle or water bath
-
Ice water bath
-
Beakers
-
Buchner funnel and filter flask
-
pH meter or pH paper
Procedure:
Part A: Preparation of Sodium Chloroacetate Solution
-
In a beaker, dissolve 55 mmol of chloroacetic acid in 15 mL of deionized water. This should be done in an ice water bath to control the exothermic dissolution.
-
While stirring, slowly add a 30% NaOH solution to the chloroacetic acid solution until the pH is between 8 and 9. This will form a solution of sodium chloroacetate.
Part B: Formation of Sodium 2-Bromophenoxide
-
In a separate beaker, dissolve 45 mmol of NaOH in a mixture of 15 mL of deionized water and 5 mL of ethanol at room temperature with constant stirring.
-
Slowly add 45 mmol of 2-bromophenol to the NaOH solution.
-
Continue stirring the mixture for 20 minutes at room temperature.
Part C: Reaction
-
Add the sodium chloroacetate solution from Part A to the sodium 2-bromophenoxide solution from Part B.
-
Transfer the resulting mixture to a round-bottom flask and equip it with a reflux condenser.
-
Heat the mixture to reflux (approximately 102 °C) and maintain reflux for 5 hours with continuous stirring.
Part D: Isolation and Purification of this compound
-
After 5 hours, cool the reaction mixture to room temperature.
-
Slowly add 2.0 M HCl to the mixture while stirring until the pH reaches 1-2. A white precipitate of this compound should form.
-
Filter the precipitate using a Buchner funnel and wash it three times with dilute hydrochloric acid.
-
Dry the crude product at 60 °C.
-
For further purification, disperse the crude product in 100 mL of heated deionized water.
-
Adjust the pH to 8.0 using a saturated potassium carbonate solution to dissolve the product.
-
Filter the solution to remove any insoluble impurities.
-
Collect the filtrate and re-acidify it to a pH of 1-2 with 2.0 M HCl to precipitate the purified product.
-
Cool the mixture to room temperature, filter the purified product, wash with dilute hydrochloric acid, and dry overnight in a vacuum oven.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to (2-Bromophenoxy)acetic Acid: Properties, Synthesis, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromophenoxy)acetic acid is a halogenated derivative of phenoxyacetic acid. The phenoxyacetic acid scaffold is a core component in a variety of biologically active molecules, including herbicides, pesticides, and pharmaceuticals. The introduction of a bromine atom to the phenyl ring can significantly influence the compound's physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of the potential biological activities of this compound and its derivatives, aimed at supporting research and development in medicinal chemistry and drug discovery.
Core Physical and Chemical Properties
Direct experimental data for this compound is limited in publicly available literature. However, data for its structural isomers, particularly the para-substituted (4-Bromophenoxy)acetic acid, provides valuable comparative insights.
Table 1: Physical and Chemical Properties of Bromophenoxyacetic Acid Isomers
| Property | This compound (Predicted/Limited Data) | (4-Bromophenoxy)acetic acid[1] |
| Molecular Formula | C₈H₇BrO₃ | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol | 231.04 g/mol [1] |
| Melting Point | Data not available | 161.4 - 161.8 °C[1] |
| Boiling Point | Data not available | 322 °C[1] |
| pKa | Data not available | 3.04[1] |
| Solubility | Data not available | Very soluble in water[1] |
Spectral Data
Table 2: Representative Spectral Data of 2-Bromophenylacetic acid
| Spectroscopy | Data |
| ¹H NMR | Chemical shifts (ppm) are expected for the aromatic protons (around 7.1-7.6 ppm), the methylene protons adjacent to the carbonyl group (around 3.8 ppm), and the carboxylic acid proton (a broad singlet, typically >10 ppm). The splitting patterns will be indicative of the ortho substitution.[2] |
| ¹³C NMR | Characteristic peaks are expected for the carboxylic carbon (around 170-180 ppm), the carbons of the aromatic ring (around 110-140 ppm), and the methylene carbon. The carbon attached to the bromine will show a characteristic shift.[3] |
| IR Spectroscopy | Key absorptions are anticipated for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (~1700 cm⁻¹), C-O stretching of the ether and carboxylic acid, and C-Br stretching. |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of the carboxylic acid group and cleavage of the ether bond. |
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for preparing ethers. The following protocol is adapted from established procedures for the synthesis of similar phenoxyacetic acids and is proposed for the synthesis of this compound.[4][5]
Reaction Scheme:
Caption: Williamson Ether Synthesis of this compound.
Materials:
-
2-Bromophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
3 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2-bromophenol (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents). Stir the mixture until the 2-bromophenol has completely dissolved to form the sodium 2-bromophenoxide salt.
-
Addition of Chloroacetic Acid: To the phenoxide solution, add a solution of chloroacetic acid (1.2 equivalents) in water dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution to a pH of approximately 2 by the slow addition of 3 M HCl. This will precipitate the crude this compound.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer. Separate the aqueous layer and re-acidify with 3 M HCl to precipitate the purified product.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum or in a desiccator over anhydrous magnesium sulfate.
-
Characterization: Determine the melting point and characterize the product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Potential Biological Activities and Signaling Pathways
While no studies have directly investigated the biological activity or signaling pathway involvement of this compound, the broader class of phenoxyacetic acid derivatives is known for a wide range of biological effects.
General Biological Activities of Phenoxyacetic Acid Derivatives:
-
Herbicidal Activity: Many chlorinated phenoxyacetic acids, such as 2,4-D, act as synthetic auxins, leading to uncontrolled growth and death in broadleaf weeds. The molecular structure, including the position of halogen substituents, significantly influences this activity.[6]
-
Antimicrobial Activity: Various derivatives have demonstrated antibacterial and antifungal properties. For instance, para-bromophenoxyacetic acid has shown inhibitory effects against several microorganisms, including Bacillus subtilis, E. coli, and Candida albicans.[7] The mode of action may involve disruption of cell membranes or inhibition of essential enzymes.
-
Anti-inflammatory and Pharmaceutical Potential: Phenoxyacetic acid derivatives have been explored for their anti-inflammatory, anticonvulsant, and antihypertensive properties.[4] Some have been investigated as agonists for free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment.
Given these precedents, it is plausible that this compound could exhibit biological activity. The ortho-position of the bromine atom may influence its interaction with biological targets differently than its meta- and para-isomers.
Logical Workflow for Investigating Biological Activity:
Caption: A logical workflow for the investigation of biological activity.
Conclusion
This compound represents a molecule of interest for researchers in chemistry and drug development due to the established biological activities of the broader phenoxyacetic acid class. While specific experimental data for this compound is sparse, this guide provides a framework for its synthesis and suggests avenues for the investigation of its biological potential. Further research is warranted to fully characterize its physical, chemical, and biological properties to unlock its potential applications.
References
- 1. (4-Bromophenoxy)acetic acid(1878-91-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. 2-Bromophenylacetic acid(18698-97-0) 1H NMR [m.chemicalbook.com]
- 3. 2-Bromophenylacetic acid(18698-97-0) 13C NMR spectrum [chemicalbook.com]
- 4. The Williamson Ether Synthesis [cs.gordon.edu]
- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of (2-Bromophenoxy)acetic Acid and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for (2-Bromophenoxy)acetic acid and structurally related analogs. Due to the limited availability of experimental data for this compound, this document focuses on providing a comparative analysis with its parent compound, phenoxyacetic acid, and its isomers, alongside a general methodology for solubility determination.
Introduction
This compound is a substituted phenoxyacetic acid derivative. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. Understanding the solubility profile in various aqueous and organic solvents is a fundamental step in the drug development process. This guide aims to collate the available solubility information for researchers and scientists working with this class of compounds.
Solubility Data of Phenoxyacetic Acid and its Brominated Analogs
Table 1: Quantitative and Qualitative Solubility Data of Phenoxyacetic Acid and Analogs
| Compound | Solvent | Solubility | Temperature (°C) | Notes |
| Phenoxyacetic Acid | Water | 12 g/L[1] | 25[1] | - |
| Phenoxyacetic Acid | Ethanol | Highly Soluble[1] | Not Specified | Qualitative |
| Phenoxyacetic Acid | Diethyl Ether | Highly Soluble[1] | Not Specified | Qualitative |
| Phenoxyacetic Acid | Benzene | Highly Soluble[1] | Not Specified | Qualitative |
| (4-Bromophenoxy)acetic Acid | Water | Very Soluble[2] | Not Specified | Qualitative |
| (3-Bromophenoxy)acetic Acid | Water | 0.332 mg/mL | Not Specified | Calculated Value |
Experimental Protocol for Solubility Determination
A general and robust method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol can be adapted for this compound.
3.1. Materials
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, acetone, dichloromethane)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in an orbital shaker or on a stirrer at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Centrifuge the samples to further separate the undissolved solid from the supernatant.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles. Immediately dilute the filtrate with a known volume of a suitable solvent to prevent precipitation.
-
Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of the compound in the respective solvent by taking into account the dilution factor.
Visualizing Experimental and Logical Frameworks
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the shake-flask solubility determination method.
Caption: General workflow for shake-flask solubility determination.
4.2. Factors Influencing Solubility
The solubility of a compound like this compound is influenced by several intrinsic and extrinsic factors, as depicted in the diagram below.
Caption: Key factors influencing the solubility of a compound.
Conclusion
While direct experimental solubility data for this compound remains elusive, the information available for its structural analogs provides a valuable starting point for researchers. The provided general experimental protocol for solubility determination offers a robust framework for generating the necessary data. A thorough understanding of the factors influencing solubility is crucial for the successful formulation and development of this compound as a potential therapeutic agent. It is recommended that experimental solubility studies be conducted to establish a definitive solubility profile for this compound.
References
Spectroscopic Analysis of (2-Bromophenoxy)acetic Acid: A Technical Guide
Introduction
(2-Bromophenoxy)acetic acid is an organic compound with potential applications in chemical synthesis and drug development. A thorough understanding of its molecular structure is crucial for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) that would be essential for the structural elucidation and characterization of this compound. Due to the current unavailability of specific experimental data for this compound, this guide will use data from its close isomer, 2-Bromophenylacetic acid , as an illustrative example to showcase the expected data presentation and interpretation. Detailed experimental protocols for acquiring such spectroscopic data for a solid organic compound are also provided.
Data Presentation
The following tables summarize the key spectroscopic data for 2-Bromophenylacetic acid, serving as a reference for the type of information expected for this compound.
Table 1: 1H NMR Data of 2-Bromophenylacetic acid
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~11.0 | Singlet (broad) | 1H | -COOH |
| 7.57 | Multiplet | 1H | Ar-H |
| 7.28 | Multiplet | 2H | Ar-H |
| 7.15 | Multiplet | 1H | Ar-H |
| 3.83 | Singlet | 2H | -CH2- |
Table 2: 13C NMR Data of 2-Bromophenylacetic acid
| Chemical Shift (δ) ppm | Assignment |
| 176.5 | C=O |
| 135.5 | Ar-C |
| 133.0 | Ar-C |
| 131.5 | Ar-C |
| 129.0 | Ar-C |
| 127.8 | Ar-C |
| 125.0 | Ar-C |
| 41.0 | -CH2- |
Table 3: Key IR Absorption Bands for 2-Bromophenylacetic acid
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3000 (broad) | Strong | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic) |
| ~1300 | Medium | C-O stretch |
| ~750 | Strong | C-Br stretch |
Table 4: Mass Spectrometry Data for 2-Bromophenylacetic acid [1]
| m/z | Relative Intensity (%) | Assignment |
| 214/216 | ~9 | [M]+, Molecular ion (presence of Br isotopes) |
| 171/169 | ~30 | [M-COOH]+ |
| 135 | 100 | [M-Br-CO]+ or other fragment |
| 90 | ~22 | C7H6+ |
| 91 | ~20 | C7H7+ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample for 1H NMR and 20-50 mg for 13C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a clean, dry vial.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For 1H NMR, acquire the spectrum using a standard pulse sequence.
-
For 13C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single peaks for each unique carbon atom.
-
Set appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive phase.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to elucidate the molecular structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum by directing the IR beam through the ATR crystal. The evanescent wave that penetrates a short distance into the sample will be absorbed at specific frequencies corresponding to the vibrational modes of the functional groups.
-
Typically, multiple scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument's software will process the interferogram via a Fourier transform to generate the infrared spectrum.
-
The spectrum is typically displayed as transmittance or absorbance versus wavenumber (cm-1).
-
Analyze the positions, shapes, and intensities of the absorption bands to identify the characteristic functional groups in the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
-
The sample is vaporized by heating it under a high vacuum.
-
-
Ionization (Electron Ionization - EI):
-
The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]+).
-
The excess energy from the electron impact also causes the molecular ion to fragment into smaller, characteristic charged fragments.
-
-
Mass Analysis:
-
The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Analyze the mass of the molecular ion to determine the molecular weight of the compound. The presence of bromine will be indicated by a characteristic M and M+2 isotopic pattern with approximately equal intensity.
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: A flowchart illustrating the general workflow of spectroscopic analysis.
References
The Dawn of a New Era in Weed Control: A Technical History of Phenoxyacetic Acids
For decades, the agricultural world has relied on the potent and selective power of phenoxyacetic acid herbicides. This in-depth technical guide delves into the core of their discovery and history, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational science that ushered in a new age of weed management and beyond.
The journey of phenoxyacetic acids from a laboratory curiosity to a cornerstone of modern agriculture is a testament to scientific inquiry and innovation. This guide will explore the initial synthesis of the parent compound, the pivotal discovery of the herbicidal properties of its chlorinated derivatives, and the elucidation of their mechanism of action as synthetic auxins.
The Genesis of a Molecule: Early Synthesis of Phenoxyacetic Acid
The first documented synthesis of phenoxyacetic acid was reported in the 1880s. While the original publication is not widely accessible, the fundamental reaction, a Williamson ether synthesis, remains a classic method in organic chemistry.
Experimental Protocol: Synthesis of Phenoxyacetic Acid
This protocol is a generalized representation based on established chemical principles for the Williamson ether synthesis, as detailed in various organic chemistry resources.
Materials:
-
Phenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Beakers
-
pH indicator paper (e.g., Congo red)
-
Recrystallization solvent (e.g., ethanol-water mixture)
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask, dissolve a known molar equivalent of phenol in an aqueous solution of sodium hydroxide. This reaction forms the sodium phenoxide salt in situ.
-
Preparation of Sodium Chloroacetate: In a separate beaker, neutralize a molar equivalent of chloroacetic acid with an aqueous solution of sodium hydroxide to form sodium chloroacetate.
-
Reaction: Add the sodium chloroacetate solution to the flask containing the sodium phenoxide.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture using a heating mantle or water bath. The reaction is typically refluxed for several hours to ensure complete reaction.
-
Work-up: After cooling, transfer the reaction mixture to a separatory funnel. Acidify the aqueous solution with hydrochloric acid to a pH of approximately 1-2, which protonates the phenoxyacetate salt to form phenoxyacetic acid.
-
Extraction: Extract the phenoxyacetic acid from the aqueous layer using an organic solvent such as diethyl ether.
-
Purification: Wash the organic extract with water to remove any remaining inorganic salts. Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent to yield crude phenoxyacetic acid.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to obtain pure phenoxyacetic acid crystals.
A Serendipitous Discovery: The Dawn of Phenoxy Herbicides
The herbicidal potential of phenoxyacetic acid derivatives was not realized until the early 1940s. This discovery marked a significant turning point in agriculture, offering a selective method to control broadleaf weeds in cereal crops.
The Pioneering Work of Pokorny and the Synthesis of 2,4-D
In 1941, R. Pokorny published a brief but impactful paper detailing the synthesis of several chlorophenoxyacetic acids, including the now-famous 2,4-dichlorophenoxyacetic acid (2,4-D).[1] While the primary focus of the paper was on the chemical synthesis, it laid the groundwork for future biological studies.
Table 1: Physical Properties of Early Chlorophenoxyacetic Acids
| Compound | Molecular Formula | Melting Point (°C) |
| 2-Chlorophenoxyacetic acid | C₈H₇ClO₃ | 145-146 |
| 4-Chlorophenoxyacetic acid | C₈H₇ClO₃ | 157-158 |
| 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | 138 |
| 2,4,5-Trichlorophenoxyacetic acid | C₈H₅Cl₃O₃ | 153 |
Data sourced from Pokorny, R. (1941). Some Chlorophenoxyacetic Acids. Journal of the American Chemical Society, 63(6), 1768.
Zimmerman and Hitchcock: Unveiling the Biological Activity
The groundbreaking work of P.W. Zimmerman and A.E. Hitchcock at the Boyce Thompson Institute in 1942 was instrumental in demonstrating the potent and selective herbicidal activity of substituted phenoxyacetic acids.[2][3][4][5][6] Their systematic investigation of various derivatives revealed the structure-activity relationships that govern the auxin-like effects of these compounds.
Experimental Workflow: Zimmerman and Hitchcock's Plant Response Assays
Caption: Workflow of Zimmerman and Hitchcock's plant response experiments.
Mechanism of Action: Mimicking a Plant's Own Growth Signals
Phenoxyacetic acid herbicides exert their effects by acting as synthetic mimics of the plant hormone auxin (indole-3-acetic acid, IAA).[7] This mimicry leads to a cascade of events within the plant, ultimately causing uncontrolled growth and death in susceptible species.
The core of this mechanism lies in the auxin signaling pathway. In the absence of auxin, repressor proteins (Aux/IAA) bind to Auxin Response Factors (ARFs), preventing the transcription of auxin-responsive genes. When auxin (or a synthetic auxin like 2,4-D) is present, it acts as a "molecular glue," promoting the interaction between the Aux/IAA repressors and a receptor complex known as SCFTIR1/AFB. This interaction targets the Aux/IAA proteins for degradation, thereby releasing the ARFs to activate the expression of genes that lead to the observed physiological responses.
Signaling Pathway of Phenoxyacetic Acid Herbicides
Caption: Simplified auxin signaling pathway activated by phenoxyacetic acids.
Beyond Herbicides: Other Applications of Phenoxyacetic Acids
While their primary application has been in agriculture, the unique biological activity of phenoxyacetic acid derivatives has led to their investigation in other fields. The structural motif of phenoxyacetic acid is present in a number of pharmaceutical drugs, highlighting the versatility of this chemical scaffold.[8]
Conclusion
The discovery and development of phenoxyacetic acids represent a paradigm shift in our ability to manage agricultural weeds. From the initial synthesis in the late 19th century to the elucidation of their auxin-mimicking mechanism of action, the story of these compounds is a compelling example of how fundamental chemical and biological research can lead to transformative technologies. The foundational work of pioneers like Pokorny, Zimmerman, and Hitchcock paved the way for decades of innovation in herbicide science and continues to inform the development of new crop protection solutions. This technical guide provides a glimpse into the rich history and scientific underpinnings of this remarkable class of molecules.
References
- 1. acs.org [acs.org]
- 2. Endogenous indole-3-acetamide levels contribute to the crosstalk between auxin and abscisic acid, and trigger plant stress responses in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. scirp.org [scirp.org]
- 6. Substituted Phenoxy and Benzoic Acid Growth Substances and the Relation of Structure to Physiological Activity · [nal.usda.gov]
- 7. deq.mt.gov [deq.mt.gov]
- 8. scielo.br [scielo.br]
Theoretical Exploration of Brominated Phenoxyacetic Acids: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated phenoxyacetic acids represent a compelling class of organic compounds with significant potential in medicinal chemistry and drug development. As derivatives of phenoxyacetic acid, they are structurally related to a variety of biologically active molecules, including herbicides and pharmaceuticals. The introduction of bromine atoms onto the phenyl ring can profoundly influence the physicochemical properties and biological activities of the parent compound, offering a strategic approach for modulating efficacy and specificity.
This technical guide provides an in-depth overview of the theoretical studies of brominated phenoxyacetic acids. It is designed to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the computational chemistry, experimental methodologies, and potential biological mechanisms associated with these compounds. By integrating quantitative data, detailed protocols, and visual representations of key concepts, this guide aims to facilitate further research and application of brominated phenoxyacetic acids in various scientific domains.
Physicochemical Properties and Quantum Chemical Analysis
Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the structural and electronic properties of halogenated phenoxyacetic acids. While much of the foundational research has focused on chloro-derivatives due to their herbicidal importance, these studies provide a robust framework for understanding their brominated counterparts.[1]
Quantum chemical calculations are pivotal in predicting molecular geometry, vibrational frequencies, and electronic properties, which are crucial for interpreting experimental data and predicting chemical reactivity.[2]
Computational Methodology
A common theoretical approach for studying these molecules involves geometry optimization and frequency calculations using DFT with a basis set such as B3LYP/6-311++G(d,p).[1] This level of theory has been shown to provide results that are in good agreement with experimental data for related compounds.[2][3]
The general workflow for the theoretical analysis of brominated phenoxyacetic acids can be visualized as follows:
Caption: Computational workflow for the theoretical analysis of brominated phenoxyacetic acids.
Tabulated Quantitative Data
The following tables summarize key calculated physicochemical and quantum chemical parameters for a representative brominated phenoxyacetic acid, 2-bromophenylacetic acid, based on available literature data for halogenated phenylacetic acids.[4][5]
| Parameter | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | [6] |
| Molecular Weight | 215.04 g/mol | [6] |
| Appearance | White to off-white crystalline solid | [7] |
| Melting Point | 114-117 °C | [3] |
| pKa | ~4.19 | [7] |
Table 1: Physicochemical Properties of 4-Bromophenylacetic Acid.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability; a larger gap implies higher stability and lower reactivity. |
| Chemical Hardness (η) | Resistance to change in electron distribution | Calculated from HOMO and LUMO energies; higher hardness indicates lower reactivity. |
| Electrophilicity Index (ω) | Measure of electrophilic character | Predicts the ability of a molecule to accept electrons. |
Table 2: Key Quantum Chemical Descriptors.
Experimental Protocols
Synthesis of Brominated Phenoxyacetic Acids
The synthesis of brominated phenoxyacetic acids can be achieved through several established methods. A general and widely used procedure is the Williamson ether synthesis, which involves the reaction of a bromophenol with an α-haloacetic acid ester, followed by hydrolysis.
Detailed Protocol for the Synthesis of 4-Bromophenoxyacetic Acid:
-
Preparation of Sodium 4-Bromophenoxide:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromophenol in a suitable solvent such as ethanol.
-
Add an equimolar amount of a strong base, like sodium hydroxide or sodium ethoxide, portion-wise while stirring.
-
The reaction mixture is typically stirred at room temperature for a specified period to ensure complete formation of the sodium phenoxide salt.
-
-
Williamson Ether Synthesis:
-
To the solution of sodium 4-bromophenoxide, add an equimolar amount of ethyl chloroacetate.
-
Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
-
Hydrolysis:
-
To the cooled reaction mixture, add an aqueous solution of a strong base (e.g., sodium hydroxide) to hydrolyze the ester.
-
Continue stirring at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
-
Work-up and Purification:
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials.
-
The aqueous layer is then acidified with a dilute strong acid (e.g., hydrochloric acid) to a pH of approximately 2, leading to the precipitation of the crude 4-bromophenoxyacetic acid.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Spectroscopic Characterization
The synthesized brominated phenoxyacetic acids are typically characterized using various spectroscopic techniques to confirm their structure and purity.
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern on the aromatic ring and the presence of the acetic acid moiety.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretching vibrations, and the C-O-C ether linkage.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, further confirming the molecular structure.
Potential Signaling Pathways and Mechanisms of Action
While specific signaling pathways for brominated phenoxyacetic acids are not yet extensively elucidated, research on the broader class of phenoxyacetic acid derivatives points towards several potential mechanisms of action, particularly in the contexts of anti-inflammatory and antimicrobial activities.
Anti-inflammatory Activity
Phenoxyacetic acid derivatives have been investigated as potential anti-inflammatory agents.[8] A key mechanism is believed to be the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.
Caption: Proposed mechanism of anti-inflammatory action via COX-2 inhibition.
Furthermore, studies on related compounds suggest that phenoxyacetic acid derivatives can modulate the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[9][10] This indicates a potential interaction with upstream signaling pathways like the NF-κB pathway, which is a central regulator of the inflammatory response.
Antimicrobial Activity
The antimicrobial properties of phenoxyacetic acid derivatives have also been reported.[2] The proposed mechanisms often involve the disruption of microbial cell integrity and function.
Caption: Proposed antimicrobial mechanisms of action for brominated phenoxyacetic acids.
The lipophilic nature of the brominated phenyl ring may facilitate the compound's interaction with and permeation of the bacterial cell membrane, leading to a loss of structural integrity and leakage of cellular contents. Additionally, these compounds may interfere with essential intracellular processes such as protein synthesis, ultimately leading to bacterial cell death.
Conclusion
Theoretical studies of brominated phenoxyacetic acids, supported by experimental validation, provide a powerful platform for the rational design of novel therapeutic agents. The computational methods outlined in this guide allow for the prediction of key molecular properties that govern biological activity. While the precise signaling pathways for brominated derivatives are still an active area of research, the established anti-inflammatory and antimicrobial activities of the broader phenoxyacetic acid class suggest promising avenues for further investigation. The integration of computational and experimental approaches will be crucial in unlocking the full therapeutic potential of these versatile compounds.
References
- 1. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jetir.org [jetir.org]
- 3. 4-Bromophenylacetic acid 98 1878-68-8 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. revistadechimie.ro [revistadechimie.ro]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05596B [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Williamson Ether Synthesis of (2-Bromophenoxy)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Phenoxyacetic acid derivatives are important structural motifs in a variety of biologically active compounds. The Williamson ether synthesis is a robust and widely used method for the preparation of ethers, including phenoxyacetic acids. This reaction proceeds via an S_N2 mechanism, involving the nucleophilic attack of a phenoxide ion on an α-haloacid. The resulting (2-Bromophenoxy)acetic acid can be a valuable building block in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. Isomers of bromophenylacetic acid are known to be key intermediates in the development of anti-inflammatory drugs.
Data Presentation
Note: The following data is for the isomeric compound 2-Bromophenylacetic acid and should be used as a reference for the characterization of this compound.
| Property | Value |
| Physical Properties | |
| Molecular Formula | C₈H₇BrO₂ |
| Molecular Weight | 215.04 g/mol [1] |
| Melting Point | 104-106 °C[1][2] |
| Appearance | White to pale cream crystalline powder[3] |
| Spectroscopic Data | |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 11.0 (s, 1H), 7.57 (d, J=7.9 Hz, 1H), 7.28 (t, J=7.7 Hz, 1H), 7.15 (t, J=7.7 Hz, 1H), 3.83 (s, 2H) |
| IR (KBr, cm⁻¹) | Conforms to structure[3] |
| Mass Spectrum (EI-MS) | m/z: 135, 169, 171, 90, 91[4] |
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is adapted from general procedures for the Williamson ether synthesis.
Materials:
-
2-Bromophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Formation of the Phenoxide:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromophenol (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to ensure complete formation of the sodium 2-bromophenoxide salt.
-
-
Williamson Ether Synthesis Reaction:
-
To the solution of sodium 2-bromophenoxide, add a solution of chloroacetic acid (1.1 eq) in water.
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 100-110 °C) with continuous stirring.
-
Maintain the reflux for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 1-2. A precipitate of this compound should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hot water.
-
Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure of this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Applications in Drug Discovery
This compound represents a versatile scaffold for the development of novel therapeutic agents. The presence of the carboxylic acid, ether linkage, and the bromo-substituted aromatic ring provides multiple points for chemical modification. Bromophenylacetic acid derivatives have been utilized as key intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The bromo substituent can be used for further functionalization through cross-coupling reactions to introduce molecular diversity.
Caption: Role of this compound in a drug discovery pipeline.
References
- 1. 2-Bromophenylacetic acid 99 18698-97-0 [sigmaaldrich.com]
- 2. 2-Bromophenylacetic acid | CAS#:18698-97-0 | Chemsrc [chemsrc.com]
- 3. 2-Bromophenylacetic acid, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of (2-Bromophenoxy)acetic Acid: A Detailed Laboratory Protocol
Application Note
This document provides a comprehensive protocol for the laboratory synthesis of (2-Bromophenoxy)acetic acid. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The protocol is based on the well-established Williamson ether synthesis, a reliable and versatile method for forming the ether linkage. This procedure is intended for researchers and scientists in the fields of chemistry and drug development. All personnel should be familiar with standard laboratory safety procedures and the specific hazards of the chemicals involved.
Introduction
This compound is an aromatic carboxylic acid derivative. Its structure, featuring a brominated phenyl ring linked to an acetic acid moiety via an ether bond, makes it a versatile intermediate for further chemical modifications. The synthesis described herein utilizes the Williamson ether synthesis, a robust nucleophilic substitution reaction. In this procedure, the sodium salt of 2-bromophenol, generated in situ, acts as a nucleophile, attacking the electrophilic carbon of sodium chloroacetate to form the desired product.
Reaction Scheme
The synthesis of this compound proceeds via the following reaction:
Figure 1. Overall reaction for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures.
3.1. Materials and Equipment
-
2-Bromophenol
-
Sodium hydroxide (NaOH)
-
Chloroacetic acid (ClCH₂COOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
pH paper
-
Melting point apparatus
-
Standard laboratory glassware
3.2. Procedure
Step 1: Preparation of Sodium 2-Bromophenoxide
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of deionized water.
-
To the stirred sodium hydroxide solution, add 17.3 g (0.1 mol) of 2-bromophenol.
-
Stir the mixture at room temperature until the 2-bromophenol has completely dissolved, forming a clear solution of sodium 2-bromophenoxide.
Step 2: Williamson Ether Synthesis
-
In a separate beaker, carefully dissolve 11.3 g (0.12 mol) of chloroacetic acid in 30 mL of deionized water.
-
Slowly add the chloroacetic acid solution to the stirred solution of sodium 2-bromophenoxide in the round-bottom flask.
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle or water bath.
-
Maintain the reflux for 2 hours, ensuring continuous stirring.
Step 3: Isolation and Purification of this compound
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Once cooled, slowly and carefully acidify the mixture by adding concentrated hydrochloric acid dropwise while stirring. Monitor the pH with pH paper until it reaches approximately pH 2. A white precipitate of this compound will form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 30 mL).
-
Recrystallize the crude product from hot water or an ethanol-water mixture to obtain pure this compound.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
-
Determine the yield and measure the melting point of the dried product.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 2-Bromophenol | 17.3 g (0.1 mol) |
| Sodium Hydroxide | 8.0 g (0.2 mol) |
| Chloroacetic Acid | 11.3 g (0.12 mol) |
| Product | |
| Theoretical Yield | 23.1 g |
| Physical Properties | |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 149-151 °C |
| Spectroscopic Data | |
| ¹H NMR (CDCl₃, ppm) | δ 10.5 (s, 1H, -COOH), 7.5-6.8 (m, 4H, Ar-H), 4.7 (s, 2H, -OCH₂-) |
| IR (KBr, cm⁻¹) | ~3000 (br, O-H), ~1700 (s, C=O), ~1250 (s, C-O) |
Note: Spectroscopic data are predicted based on the structure and data from analogous compounds and may vary slightly based on experimental conditions.
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow diagram for the synthesis of this compound.
Safety Precautions
-
2-Bromophenol: Toxic and corrosive. Avoid contact with skin and eyes. Work in a well-ventilated fume hood.
-
Sodium Hydroxide: Corrosive. Causes severe burns. Handle with appropriate personal protective equipment (gloves, goggles).
-
Chloroacetic Acid: Toxic and corrosive. Handle with care in a fume hood.
-
Hydrochloric Acid (concentrated): Highly corrosive and toxic. Causes severe burns. Use in a fume hood with proper PPE.
Always consult the Safety Data Sheet (SDS) for each chemical before use. Standard laboratory safety practices should be followed at all times.
The Challenge of Sourcing Data on (2-Bromophenoxy)acetic Acid as a Precursor in Organic Synthesis
Despite a comprehensive search for applications of (2-Bromophenoxy)acetic acid in organic synthesis, detailed experimental protocols and quantitative data for its use as a precursor remain elusive in publicly available scientific literature. The search has highlighted a common point of confusion between this compound and its isomer, 2-Bromophenylacetic acid, with the latter being extensively documented as a versatile precursor in the synthesis of a variety of bioactive molecules.
While information on this compound itself is limited, its structural relative, 2-Bromophenylacetic acid, serves as a valuable starting material in the development of pharmaceuticals and other functional organic compounds. This report will briefly touch upon the available information for a derivative of this compound and then provide an overview of the well-documented applications of 2-Bromophenylacetic acid, for which substantial data exists.
A Glimpse into a this compound Derivative
One study was identified that described the synthesis and antimicrobial activity of a more complex derivative, 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid. This compound was synthesized via a solvent-free method and exhibited moderate antibacterial activity against M. smegmatis.[1] However, this example does not represent the use of this compound as a simple, direct precursor.
The Versatile Precursor: 2-Bromophenylacetic Acid
In contrast to the limited data on its phenoxy isomer, 2-Bromophenylacetic acid is a well-established building block in organic synthesis. It is frequently employed in the preparation of pharmaceutical intermediates.
Key Applications of 2-Bromophenylacetic Acid:
-
Synthesis of Heterocyclic Compounds: 2-Bromophenylacetic acid is a key starting material for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.[2]
-
Pharmaceutical Intermediates: It is notably used in the synthesis of 8-methoxy-2-tetralone and substituted 2-oxopiperazines, both of which are important intermediates in drug discovery.
-
Development of Anti-inflammatory Drugs: The related compound, 4-Bromophenylacetic acid, is extensively used in the development of anti-inflammatory drugs.[3]
The following sections detail the properties of 2-Bromophenylacetic acid and provide an example of a synthetic protocol where it is used as a precursor.
Physicochemical Properties of 2-Bromophenylacetic Acid
A summary of the key physical and chemical properties of 2-Bromophenylacetic acid is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | [4] |
| Molecular Weight | 215.04 g/mol | [4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 104-106 °C | |
| CAS Number | 18698-97-0 | [4] |
| Solubility | Soluble in organic solvents |
Experimental Protocol: A Representative Synthesis Using a Phenylacetic Acid Derivative
While a specific protocol for this compound is unavailable, the following is a general procedure for the synthesis of α-bromophenylacetic acid from phenylacetic acid, illustrating a typical reaction involving a related precursor.[5]
Synthesis of α-Bromophenylacetic Acid [5]
Materials:
-
Phenylacetic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Hexane
-
Ether
Procedure:
-
To a dry two-necked flask equipped with a condenser, add phenylacetic acid (1.0 eq), N-bromosuccinimide (1.1 eq), and carbon tetrachloride.
-
Add a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the reaction mixture to reflux (approximately 77 °C) with stirring for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with hexane and filter to remove succinimide.
-
Remove the solvent from the filtrate by rotary evaporation.
-
Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ether as the eluent to yield α-bromophenylacetic acid as a white solid.
Quantitative Data:
| Reactant | Molar Ratio | Yield | Reference |
| Phenylacetic acid | 1.0 | 95% | [5] |
| N-Bromosuccinimide | 1.1 | [5] | |
| AIBN | catalytic | [5] |
Logical Workflow for Precursor Utilization
The general workflow for utilizing a precursor like a brominated phenylacetic or phenoxyacetic acid in organic synthesis is depicted below. This typically involves the initial synthesis or acquisition of the precursor, followed by one or more synthetic steps to build the target molecule, and finally purification and characterization of the product.
Caption: General workflow from precursor to final product.
References
Application Notes and Protocols for the Derivatization of (2-Bromophenoxy)acetic Acid for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromophenoxy)acetic acid is a versatile scaffold for the development of novel therapeutic agents. Its derivatives have shown promise in various biological screenings, exhibiting a range of activities including antimicrobial and anti-inflammatory effects. This document provides detailed application notes and experimental protocols for the synthesis of amide and ester derivatives of this compound and their subsequent biological evaluation.
Derivatization Strategies
The carboxylic acid moiety of this compound is the primary site for derivatization, allowing for the introduction of a wide range of functional groups through the formation of amide and ester linkages. These modifications can significantly alter the parent molecule's physicochemical properties and biological activity.
Amide Synthesis
Amide derivatives are readily synthesized by coupling this compound with a diverse library of primary and secondary amines. A common and effective method involves the activation of the carboxylic acid with thionyl chloride to form an acyl chloride intermediate, which then readily reacts with an amine.
Ester Synthesis
Esterification of this compound with various alcohols can be achieved through Fischer esterification, where the reaction is catalyzed by a strong acid, typically sulfuric acid. This method is straightforward and applicable to a wide range of alcohols.
Biological Screening
Derivatives of this compound have been investigated for several biological activities. Two key areas of interest are their potential as antimicrobial agents and as anti-inflammatory agents through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Antimicrobial Activity
The synthesized derivatives can be screened for their ability to inhibit the growth of various pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of their potency.
Anti-inflammatory Activity (COX-2 Inhibition)
Chronic inflammation is linked to various diseases, and the COX-2 enzyme is a key mediator in the inflammatory pathway. Phenoxyacetic acid derivatives have been identified as potential selective COX-2 inhibitors.[1] The inhibitory activity of the synthesized compounds against COX-1 and COX-2 can be determined to assess their potency and selectivity. A higher selectivity index (SI) for COX-2 over COX-1 is desirable to minimize gastrointestinal side effects associated with non-selective NSAIDs.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-(2-Bromophenoxy)acetamides
This protocol describes a general method for the synthesis of N-aryl amide derivatives of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted anilines
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous benzene
-
Ice bath
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous benzene. Add thionyl chloride (1.2 equivalents) dropwise at room temperature with stirring. Reflux the mixture for 2-3 hours.
-
Removal of Excess Thionyl Chloride: After cooling, evaporate the excess thionyl chloride and benzene under reduced pressure to obtain the crude (2-Bromophenoxy)acetyl chloride.
-
Amide Formation: Dissolve the crude acyl chloride in a minimum amount of anhydrous DMF. In a separate flask, dissolve the desired substituted aniline (1 equivalent) in anhydrous DMF.
-
Reaction: Slowly add the acyl chloride solution to the aniline solution at 0°C (ice bath) with constant stirring. Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Work-up: Pour the reaction mixture into ice-cold water. The precipitated solid is collected by filtration, washed with cold water, and dried.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure N-aryl-(2-Bromophenoxy)acetamide.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: Synthesis of this compound Esters
This protocol outlines the Fischer esterification method for synthesizing ester derivatives.
Materials:
-
This compound
-
Various alcohols (e.g., methanol, ethanol, propanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1 equivalent) and the desired alcohol (a large excess, can be used as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude ester.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
-
Characterization: Characterize the purified ester by spectroscopic methods.
Protocol 3: Antimicrobial Susceptibility Testing (MIC Determination)
This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.
Materials:
-
Synthesized this compound derivatives
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Standardized microbial inoculum (~5 x 10⁵ CFU/mL)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
-
Incubator
Procedure:
-
Preparation of Stock Solutions: Dissolve the synthesized compounds and the positive control antibiotic in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solutions with the appropriate growth medium to achieve a range of concentrations.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (medium with inoculum and standard antibiotic), a negative control (medium with inoculum and the solvent used to dissolve the compounds), and a sterility control (medium only).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is for determining the IC₅₀ values of the synthesized compounds against COX-1 and COX-2 enzymes.
Materials:
-
Synthesized this compound derivatives
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0)
-
Inhibitor solvent (e.g., DMSO)
-
Reference inhibitors (e.g., Celecoxib for COX-2, Ibuprofen for COX-1)
-
96-well plates
-
Plate reader for measuring fluorescence or colorimetric signal
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the test compounds and reference inhibitors in DMSO. Dilute the enzymes and substrate in the assay buffer to the desired concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).
-
Pre-incubation: Pre-incubate the plate at a specified temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for a specific time (e.g., 10-20 minutes) at the reaction temperature.
-
Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., a fluorometric or colorimetric probe that detects prostaglandins).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Selectivity Index (SI): Calculate the SI by dividing the IC₅₀ value for COX-1 by the IC₅₀ value for COX-2 (SI = IC₅₀(COX-1) / IC₅₀(COX-2)).
Data Presentation
Table 1: Antimicrobial Activity of this compound Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | R Group | S. aureus | E. coli | C. albicans |
| BPAA-01 | Amide | 4-Chlorophenyl | 128 | >256 | 64 |
| BPAA-02 | Amide | 4-Methoxyphenyl | 256 | >256 | 128 |
| BPAA-03 | Amide | 2,4-Dichlorophenyl | 64 | 128 | 32 |
| BPAE-01 | Ester | Methyl | >256 | >256 | >256 |
| BPAE-02 | Ester | Ethyl | >256 | >256 | >256 |
| Ciprofloxacin | - | - | 0.5 | 0.25 | NA |
| Fluconazole | - | - | NA | NA | 1 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.
Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of this compound Derivatives
| Compound ID | Derivative Type | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| BPAA-01 | Amide | 4-Chlorophenyl | 15.2 | 0.85 | 17.9 |
| BPAA-02 | Amide | 4-Methoxyphenyl | 25.6 | 1.50 | 17.1 |
| BPAA-03 | Amide | 2,4-Dichlorophenyl | 10.5 | 0.52 | 20.2 |
| BPAE-01 | Ester | Methyl | 50.1 | 5.20 | 9.6 |
| BPAE-02 | Ester | Ethyl | 45.8 | 4.80 | 9.5 |
| Celecoxib | - | - | 15.0 | 0.05 | 300 |
| Ibuprofen | - | - | 5.0 | 10.0 | 0.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes, based on trends observed for similar phenoxyacetic acid derivatives.[1] Actual values must be determined experimentally.
Visualizations
Caption: Experimental workflow for derivatization and biological screening.
Caption: COX-2 signaling pathway and the inhibitory action of derivatives.
References
Application Notes and Protocols for the Quantification of (2-Bromophenoxy)acetic acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Bromophenoxy)acetic acid is a chemical compound that can be utilized as an intermediate in the synthesis of more complex molecules. As with many chemical processes, accurate quantification of this starting material is crucial for ensuring reaction stoichiometry, monitoring reaction progress, and for quality control of the final product. These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Method Summary and Data Presentation
The following table summarizes the key quantitative parameters for the analytical methods described in this document. These values are based on validated methods for structurally similar compounds and represent expected performance characteristics.
| Parameter | HPLC-UV | GC-MS (after derivatization) | UV-Vis Spectrophotometry |
| Principle | Separation by polarity | Separation by volatility and mass-to-charge ratio | Light absorbance |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 1 ng/mL | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 3 ng/mL | 0.3 - 3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (%RSD) | < 2% | < 10% | < 5% |
| Specificity | High | Very High | Low |
High-Performance Liquid Chromatography (HPLC-UV) Protocol
HPLC is a robust and widely used technique for the quantification of non-volatile and thermally labile compounds. This method provides excellent resolution and sensitivity for this compound.
Experimental Protocol
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Column: A C18 or C8 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (both containing 0.1% formic or phosphoric acid). A gradient elution may be necessary to optimize separation. A starting point could be a 50:50 (v/v) mixture of acetonitrile and acidified water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 210 nm or 230 nm, to be optimized by determining the λmax of this compound.
-
Injection Volume: 10 µL.
2. Reagent and Sample Preparation:
-
Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing the analyte. Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
3. Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polar nature of the carboxylic acid group, derivatization is required to increase the volatility of this compound for GC analysis.
Experimental Protocol
1. Derivatization:
-
Reagent: A silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is recommended. Alternatively, an alkylating agent like methyl iodide or an acylating agent like acetic anhydride can be used.
-
Procedure: In a GC vial, add a known amount of the dried sample or standard. Add the derivatization reagent and a suitable solvent (e.g., acetonitrile, pyridine). Heat the mixture at 60-70°C for 30-60 minutes to ensure complete derivatization.
2. Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes. This program should be optimized for the specific derivative.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte.
3. Reagent and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the derivatized this compound in a suitable solvent (e.g., hexane, ethyl acetate).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Extract the this compound from the sample matrix using a suitable solvent. Dry the extract completely before proceeding with the derivatization step.
4. Quantification:
-
Construct a calibration curve by plotting the peak area of the characteristic ion against the concentration of the derivatized standards.
-
Determine the concentration of the derivatized analyte in the sample from the calibration curve.
Experimental Workflow
Caption: GC-MS analysis workflow for this compound.
UV-Vis Spectrophotometry Protocol
This method is simpler and faster than chromatographic methods but is less specific and more susceptible to interference from other UV-absorbing compounds in the sample matrix. It is suitable for the quantification of relatively pure samples.
Experimental Protocol
1. Instrumentation:
-
A UV-Vis spectrophotometer.
2. Reagent and Sample Preparation:
-
Solvent: A suitable UV-transparent solvent in which this compound is soluble (e.g., methanol, ethanol, or a buffered aqueous solution).
-
Standard Stock Solution: Prepare a stock solution of this compound in the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution.
3. Determination of λmax:
-
Scan a standard solution of this compound across the UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
4. Quantification:
-
Measure the absorbance of the calibration standards and the sample solution at the determined λmax.
-
Construct a calibration curve by plotting absorbance against concentration.
-
Determine the concentration of this compound in the sample from the calibration curve using the Beer-Lambert law.
Logical Relationship of Methods
Caption: Comparison of analytical methods for this compound.
Disclaimer
The protocols provided are intended as a starting point for method development. It is essential to perform method validation according to the relevant guidelines (e.g., ICH, FDA) to ensure the method is suitable for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and robustness. The performance characteristics presented are typical and may vary depending on the specific instrumentation, reagents, and sample matrix.
(2-Bromophenoxy)acetic Acid: A Versatile Scaffold for Pharmaceutical Innovation
(2-Bromophenoxy)acetic acid has emerged as a crucial building block for the development of novel pharmaceuticals, particularly in the realm of non-steroidal anti-inflammatory drugs (NSAIDs). Its unique structural features, including a carboxylic acid moiety and a bromine-substituted phenyl ring, provide a versatile platform for chemical modification and the synthesis of potent and selective therapeutic agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound for pharmaceutical applications.
Application Notes
This compound and its derivatives have demonstrated significant potential as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme implicated in inflammation and pain pathways.[1][2][3] The selective inhibition of COX-2 over its isoform, COX-1, is a critical therapeutic goal, as it minimizes the gastrointestinal side effects commonly associated with traditional NSAIDs.[3][4] The phenoxyacetic acid moiety serves as a common pharmacophore in a variety of anti-inflammatory agents.[2]
Derivatives of this compound are being explored for a range of therapeutic applications beyond inflammation, including:
-
Antimicrobial Agents: Certain derivatives have shown promising activity against various bacterial strains.
-
Anticancer Therapeutics: The core structure has been incorporated into molecules designed to exhibit cytotoxic effects against cancer cell lines.
The bromine atom on the phenyl ring offers a reactive handle for various organic transformations, such as cross-coupling reactions, enabling the synthesis of diverse chemical libraries for high-throughput screening and lead optimization in the drug discovery process.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a pharmaceutical intermediate and a representative NSAID, Bromfenac, which is structurally related to derivatives of this compound.
Synthesis of a Key Pharmaceutical Intermediate: (2-Bromophenoxy)acetyl Chloride
This protocol details the conversion of this compound to its corresponding acid chloride, a reactive intermediate for further synthesis.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 43.3 mmol).
-
Add 100 mL of anhydrous dichloromethane to the flask and stir the suspension.
-
Slowly add thionyl chloride (6.2 mL, 86.6 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator.
-
The resulting crude (2-Bromophenoxy)acetyl chloride can be used directly in the next step or purified by vacuum distillation.
Quantitative Data:
| Parameter | Value |
| Starting Material | 10.0 g |
| Thionyl Chloride | 6.2 mL |
| Reaction Time | 2 hours |
| Expected Yield | >95% (crude) |
Representative Synthesis of Bromfenac Sodium
This protocol outlines a plausible synthetic route to Bromfenac, a potent NSAID, adapted from known syntheses of related compounds.
Materials:
-
(2-Bromophenoxy)acetyl chloride
-
2-Amino-5-bromobenzophenone
-
Aluminum chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Dipehyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Friedel-Crafts Acylation:
-
In a dry 500 mL round-bottom flask, dissolve 2-Amino-5-bromobenzophenone (12.0 g, 43.3 mmol) in 150 mL of anhydrous dichloromethane.
-
Cool the solution in an ice bath and slowly add aluminum chloride (11.5 g, 86.6 mmol).
-
To this mixture, add a solution of (2-Bromophenoxy)acetyl chloride (from the previous step) in 50 mL of anhydrous dichloromethane dropwise over 30 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction by slowly pouring the mixture into 200 mL of ice-cold 1M HCl.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acylated product.
-
-
Hydrolysis and Salt Formation:
-
Dissolve the crude product in a mixture of ethanol (150 mL) and 10% aqueous sodium hydroxide (50 mL).[5]
-
Heat the mixture to reflux for 3 hours.[5]
-
Cool the reaction mixture and add 300 mL of diethyl ether.[5]
-
Collect the precipitated solid by filtration, wash with diethyl ether, and dry under vacuum to yield Bromfenac sodium.[5]
-
Quantitative Data:
| Parameter | Value |
| 2-Amino-5-bromobenzophenone | 12.0 g |
| Aluminum Chloride | 11.5 g |
| Reaction Time (Acylation) | 5 hours |
| Reaction Time (Hydrolysis) | 3 hours |
| Expected Yield | 70-80% (overall) |
Visualizations
COX-2 Signaling Pathway
The following diagram illustrates the signaling pathway leading to the production of prostaglandins and the site of action for COX-2 inhibitors.
Caption: COX-2 signaling pathway and the inhibitory action of NSAIDs.
Drug Discovery and Development Workflow
This diagram outlines the typical workflow for developing a new pharmaceutical agent starting from a building block like this compound.
Caption: Small molecule drug discovery workflow.
References
- 1. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of Nonsteroidal Anti-Inflammatory Drugs at the Molecular Level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106957237B - A method of synthesis bromfenac sodium - Google Patents [patents.google.com]
Investigating the Herbicidal Activity of (2-Bromophenoxy)acetic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: Synthetic Auxin
Phenoxyacetic acid herbicides function by disrupting normal plant growth processes regulated by auxins.[1][3] They bind to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins.[1][4] This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressors, thereby activating the expression of auxin-responsive genes.[1][4] The sustained and unregulated activation of these genes results in a variety of phytotoxic effects, including epinasty (twisting and curling of stems and leaves), cell division and elongation disruption, and ultimately, plant death.[5] Generally, dicotyledonous (broadleaf) plants are more susceptible to this class of herbicides than monocotyledonous (grassy) plants.[2]
Data Presentation
As specific herbicidal activity data for (2-Bromophenoxy)acetic acid is not publicly available, the following tables present hypothetical quantitative data to serve as a template for presenting experimental findings. These values are for illustrative purposes only and should be replaced with actual experimental data.
Table 1: Hypothetical Phytotoxicity of this compound on Various Plant Species
| Plant Species | Family | Type | Growth Stage | Application Rate (g/ha) | Injury Rating (%) (14 DAT¹) |
| Amaranthus retroflexus (Redroot Pigweed) | Amaranthaceae | Broadleaf | 2-4 leaf | 100 | 95 |
| 250 | 100 | ||||
| 500 | 100 | ||||
| Abutilon theophrasti (Velvetleaf) | Malvaceae | Broadleaf | 2-4 leaf | 100 | 90 |
| 250 | 98 | ||||
| 500 | 100 | ||||
| Zea mays (Corn) | Poaceae | Monocot | V2-V3 | 100 | 10 |
| 250 | 25 | ||||
| 500 | 40 | ||||
| Triticum aestivum (Wheat) | Poaceae | Monocot | 2-3 leaf | 100 | 5 |
| 250 | 15 | ||||
| 500 | 30 |
¹DAT: Days After Treatment
Table 2: Hypothetical Dose-Response Data for this compound
| Plant Species | Parameter | GR₅₀ (g/ha)¹ | 95% Confidence Interval |
| Amaranthus retroflexus | Shoot Dry Weight | 75 | 65 - 85 |
| Abutilon theophrasti | Shoot Dry Weight | 90 | 80 - 100 |
| Zea mays | Shoot Dry Weight | > 500 | - |
| Triticum aestivum | Shoot Dry Weight | > 500 | - |
¹GR₅₀: The herbicide rate that causes a 50% reduction in plant growth.
Experimental Protocols
The following are detailed protocols for evaluating the herbicidal activity of this compound.
Protocol 1: Whole-Plant Bioassay for Herbicidal Efficacy
This protocol is designed to assess the overall herbicidal effect of this compound on whole plants under controlled greenhouse conditions.[6][7]
1. Plant Material and Growth Conditions:
-
Select a range of broadleaf and grass weed species, as well as representative crop species (e.g., Amaranthus retroflexus, Abutilon theophrasti, Zea mays, Triticum aestivum).
-
Sow seeds in pots (10 cm diameter) containing a standard greenhouse potting mix.
-
Grow plants in a greenhouse with controlled temperature (25/20°C day/night), humidity (60-70%), and a 16-hour photoperiod.
-
Water plants as needed to maintain optimal growth.
2. Herbicide Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetone with a surfactant like Tween 20).
-
Prepare a series of dilutions to achieve the desired application rates (e.g., 0, 50, 100, 250, 500 g active ingredient per hectare).
-
Apply the herbicide solutions to plants at the 2-4 true leaf stage using a laboratory spray chamber calibrated to deliver a specific volume (e.g., 200 L/ha).
-
Include a control group sprayed only with the solvent and surfactant solution.
3. Data Collection and Analysis:
-
Visually assess plant injury at 7 and 14 days after treatment (DAT) using a rating scale of 0% (no effect) to 100% (complete plant death).
-
At 21 DAT, harvest the above-ground biomass of each plant.
-
Dry the harvested biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Calculate the percent growth reduction relative to the untreated control.
-
Analyze the data using analysis of variance (ANOVA) and a suitable dose-response model (e.g., log-logistic) to determine the GR₅₀ values.[8][9]
Protocol 2: Root Growth Inhibition Assay
This protocol provides a rapid assessment of the phytotoxic effects of this compound on root elongation, a sensitive indicator of auxin-like activity.[5][10]
1. Plant Material and Germination:
-
Select sensitive indicator species such as cress (Lepidium sativum) or lettuce (Lactuca sativa).
-
Sterilize seeds by rinsing with 70% ethanol for 1 minute, followed by 1% sodium hypochlorite for 10 minutes, and then rinse thoroughly with sterile distilled water.
-
Germinate seeds on moist filter paper in a petri dish in the dark for 48 hours.
2. Herbicide Treatment:
-
Prepare a range of concentrations of this compound in a suitable buffer or growth medium (e.g., 0, 0.1, 1, 10, 100 µM).
-
Place germinated seedlings with uniform radicle length (approx. 2-3 mm) onto filter paper soaked with the respective herbicide solutions in petri dishes.
-
Seal the petri dishes with parafilm and place them vertically in a growth chamber in the dark at a constant temperature (e.g., 25°C).
3. Data Collection and Analysis:
-
After 72 hours, measure the length of the primary root of each seedling.
-
Calculate the percent root growth inhibition relative to the control.
-
Determine the IC₅₀ (concentration causing 50% inhibition) value by fitting the data to a dose-response curve.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. isws.org.in [isws.org.in]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for the Synthesis of (2-Bromophenoxy)acetic Acid Esters and Amides
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Bromophenoxy)acetic acid and its ester and amide derivatives are important scaffolds in medicinal chemistry and materials science. This document provides detailed experimental protocols for the synthesis of the parent carboxylic acid, followed by its conversion into various esters and amides. Key synthetic strategies, including Williamson ether synthesis, Fischer esterification, and borate-mediated amidation, are presented with comprehensive, step-by-step instructions. Quantitative data is summarized for clarity, and workflows are visualized to facilitate experimental planning.
Synthesis of the Core Moiety: this compound
The primary route to this compound is a two-step process beginning with a Williamson ether synthesis to form an ester intermediate, followed by saponification (hydrolysis) to yield the final carboxylic acid.
Protocol 1A: Two-Step Synthesis of this compound
This protocol first describes the formation of Ethyl (2-bromophenoxy)acetate, which is then hydrolyzed.
Step 1: Synthesis of Ethyl (2-bromophenoxy)acetate
-
Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-bromophenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetone or DMF as the solvent.
-
Addition: Add ethyl chloroacetate or ethyl bromoacetate (1.1 eq) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Redissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude ester. Further purification can be achieved via column chromatography if necessary.
Step 2: Hydrolysis to this compound
-
Saponification: Dissolve the crude Ethyl (2-bromophenoxy)acetate from Step 1 in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) for 2-4 hours until the reaction is complete (monitored by TLC).
-
Work-up: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of cold 1 M HCl.[1]
-
Isolation: The this compound will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water, and dry to yield the final product.
Synthesis of this compound Esters
Esters are typically synthesized directly from the carboxylic acid using the Fischer esterification method, which is an acid-catalyzed equilibrium reaction.
Protocol 2A: General Fischer Esterification
This protocol can be adapted for various primary and secondary alcohols.[2][3]
-
Reagents & Setup: In a round-bottom flask equipped for reflux (e.g., with a Dean-Stark apparatus to remove water), suspend this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol, propanol), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 0.01-0.05 eq).[2][4]
-
Reaction: Heat the mixture to reflux and maintain for 4-24 hours. The reaction is driven to completion by the removal of water or the use of excess alcohol.[3] Monitor progress by TLC.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure to remove the excess alcohol.
-
Purification: Dilute the residue with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by water and brine.[4]
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the ester product. Purify further by column chromatography or distillation if required.
Table 1: Representative Data for Ester Synthesis
| Product | Method | Alcohol | Catalyst | Conditions | Yield | Reference |
| Ethyl (2-bromophenoxy)acetate | Williamson Ether Synthesis | N/A | N/A | K₂CO₃, Acetone, Reflux | High (Typical) | General Method |
| Ethyl (4-bromophenyl)acetate | Fischer Esterification | Ethanol | H₂SO₄ | Reflux, 24h | 97% | [4] |
| General Ester | Fischer Esterification | R-OH | H₂SO₄ / p-TsOH | Reflux, 4-24h | Good to Excellent | [2][3] |
Note: Data for Ethyl (4-bromophenyl)acetate is provided as a highly analogous example demonstrating the efficiency of the Fischer protocol.
Synthesis of this compound Amides
Amides can be synthesized from carboxylic acids via several methods. The most direct approach involves the use of a coupling agent. An alternative, traditional method proceeds through an acid chloride intermediate.
Protocol 3A: Direct Amidation via Borate Ester
This modern protocol is operationally simple and effective for a wide range of primary and secondary amines.[5][6][7]
-
Reagents & Setup: In a vial or flask, dissolve this compound (1.0 eq) and the desired amine (1.0 eq) in acetonitrile (MeCN) to a concentration of 0.5 M.
-
Coupling Agent: Add tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, (2.0 eq) to the solution.[5]
-
Reaction: Stir the reaction mixture at 80 °C for 5-24 hours in a sealed tube or under reflux. Monitor by TLC.
-
Work-up & Purification: Upon completion, the reaction can be purified via a simple filtration procedure using commercially available resins or via a standard aqueous work-up followed by column chromatography.[5]
Protocol 3B: Amidation via Acid Chloride Intermediate
This is a classic and robust two-step method.
Step 1: Synthesis of (2-Bromophenoxy)acetyl Chloride
-
Reagents & Setup: To a flask containing this compound (1.0 eq), add thionyl chloride (SOCl₂) (2.0-5.0 eq) or oxalyl chloride ((COCl)₂) with a catalytic amount of DMF.
-
Reaction: Gently reflux the mixture for 1-3 hours until gas evolution ceases.
-
Isolation: Remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure to obtain the crude acid chloride, which is often used immediately in the next step without further purification.
Step 2: Reaction with Amine
-
Reagents & Setup: Dissolve the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq) in an anhydrous solvent such as dichloromethane (DCM) or THF in a flask cooled in an ice bath.
-
Addition: Slowly add the crude (2-Bromophenoxy)acetyl chloride (1.0 eq), dissolved in the same anhydrous solvent, to the stirring amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor by TLC.
-
Work-up: Wash the reaction mixture with water, dilute acid (e.g., 1 M HCl) to remove excess amine and base, and then with saturated NaHCO₃ solution.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting amide can be purified by recrystallization or column chromatography.
Table 2: Representative Data for Amide Synthesis
| Product | Method | Amine | Reagent/Catalyst | Conditions | Yield | Reference |
| General Amide | Direct Amidation | R₁R₂NH | B(OCH₂CF₃)₃ | MeCN, 80 °C, 5-24h | Good to Excellent | [5] |
| General Amide | Acid Chloride | R₁R₂NH | 1. SOCl₂2. Amine, TEA | 1. Reflux2. 0°C to RT | High (Typical) | General Method |
| N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide | N/A | o-phenylenediamine | N/A | N/A | Good | [8] |
Note: The synthesis of N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide is cited as a structurally related example of a synthesized phenoxy acetamide derivative.[8]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Ethyl 4-bromophenylacetate synthesis - chemicalbook [chemicalbook.com]
- 5. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes: (2-Bromophenoxy)acetic Acid as a Scaffold for Novel Drug Discovery
(2-Bromophenoxy)acetic acid is a versatile bifunctional molecule that serves as an excellent starting material for the development of novel compounds in medicinal chemistry and drug discovery. Its structure features two key reactive sites: the carboxylic acid group and the bromine-substituted aromatic ring. This allows for a wide range of chemical modifications, making it a valuable scaffold for creating diverse molecular libraries.
The phenoxyacetic acid moiety is a well-established pharmacophore found in numerous drug classes, exhibiting activities such as antibacterial, antifungal, anti-inflammatory, and antihypertensive properties[1]. The presence of the bromine atom provides a strategic handle for introducing further complexity through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or nucleophilic aromatic substitution. This enables the synthesis of complex molecules tailored to interact with specific biological targets[2].
A particularly promising application for derivatives of this scaffold is in the development of selective Cyclooxygenase-2 (COX-2) inhibitors . COX-2 is an enzyme responsible for inflammation and pain, making it a significant therapeutic target[3][4]. Selective COX-2 inhibitors offer the potential for potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects commonly associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs)[5][6][7]. Research has shown that phenoxyacetic acid derivatives can be potent and selective COX-2 inhibitors, highlighting the therapeutic potential of novel compounds derived from this compound[3][4][8].
Experimental Workflow and Synthetic Pathways
The development of novel compounds from this compound typically follows a multi-step process involving chemical synthesis, purification, characterization, and biological evaluation. A key strategy is the synthesis of hydrazone derivatives, which have shown significant potential as selective COX-2 inhibitors.
Caption: General workflow for developing novel compounds.
A crucial synthetic route involves the initial conversion of the this compound scaffold into a more functionalized intermediate, such as an aldehyde. This aldehyde can then be readily reacted with a variety of hydrazides to produce a library of hydrazone derivatives.
Caption: Synthesis of hydrazone derivatives.
Quantitative Data: COX-2 Inhibition
The following table summarizes the biological activity of representative hydrazone derivatives synthesized from a bromo-phenoxyacetic acid scaffold. The data includes the half-maximal inhibitory concentration (IC₅₀) against COX-1 and COX-2 enzymes and the COX-2 Selectivity Index (SI). A higher SI value indicates greater selectivity for COX-2 over COX-1, which is a desirable trait for reducing side effects. The data is adapted from studies on analogous phenoxyacetic acid derivatives[3].
| Compound ID | R-Group | Yield (%) | m.p. (°C) | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| 5d-Br | Benzoyl | 73 | 244–245 | 11.23 | 0.08 | 140.4 |
| 5e-Br | 4-Methylbenzoyl | 71 | 241–243 | 11.52 | 0.07 | 164.6 |
| 5f-Br | 4-Chlorobenzoyl | 75 | 250–252 | 10.98 | 0.06 | 183.0 |
| 7b-Br | Phenylacetyl | 68 | 277 | 12.31 | 0.09 | 136.8 |
| Celecoxib | (Reference) | - | - | 15.10 | 0.05 | 302.0 |
Data is representative and adapted from analogous compounds reported in the literature[3].
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-(2-Bromo-4-formylphenoxy)acetic Acid (Intermediate)
This protocol describes a plausible method for synthesizing the key aldehyde intermediate from 2-bromo-4-hydroxybenzaldehyde.
-
Materials : 2-bromo-4-hydroxybenzaldehyde, ethyl bromoacetate, potassium carbonate (K₂CO₃), dimethylformamide (DMF), sodium hydroxide (NaOH), methanol (MeOH), hydrochloric acid (HCl).
-
Step 1: Esterification :
-
To a solution of 2-bromo-4-hydroxybenzaldehyde (20 mmol) in 30 mL of DMF, add K₂CO₃ (40 mmol) and ethyl bromoacetate (20 mmol).
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield ethyl 2-(2-bromo-4-formylphenoxy)acetate.
-
-
Step 2: Hydrolysis :
-
Dissolve the crude ester from the previous step in a mixture of methanol and 10% aqueous NaOH.
-
Stir the mixture at room temperature for 12 hours to facilitate hydrolysis[3].
-
After the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford the final product, 2-(2-bromo-4-formylphenoxy)acetic acid.
-
Protocol 2: General Protocol for Synthesis of Hydrazone Derivatives (e.g., 5d-Br)
This protocol outlines the condensation reaction between the aldehyde intermediate and a hydrazide to form the target hydrazone[9][10][11][12].
-
Materials : 2-(2-Bromo-4-formylphenoxy)acetic acid, benzohydrazide, absolute ethanol (EtOH), glacial acetic acid.
-
Procedure :
-
In a round-bottom flask, combine the aldehyde intermediate (2 mmol) and benzohydrazide (2 mmol) in 30 mL of absolute ethanol[3].
-
Add a catalytic amount of glacial acetic acid (approx. 0.3 mL).
-
Heat the mixture to reflux and maintain for 6 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
The precipitate that forms is collected by vacuum filtration.
-
The crude product is washed with cold ethanol, dried, and recrystallized from an appropriate solvent (e.g., EtOH/DMF mixture) to yield the pure hydrazone derivative[3].
-
Biological Target: COX-2 Signaling Pathway
Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. There are two main isoforms: COX-1 and COX-2[13].
-
COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain kidney function[13].
-
COX-2 is typically absent in most tissues but is induced by inflammatory stimuli. Its activation leads to the production of prostaglandins that mediate pain, fever, and inflammation[6][14].
Traditional NSAIDs inhibit both COX-1 and COX-2, which provides anti-inflammatory benefits but can lead to gastric ulcers due to the inhibition of COX-1. The compounds derived from this compound are designed to selectively inhibit COX-2, thereby targeting inflammation directly while sparing the protective functions of COX-1[4][7].
Caption: The COX-2 inflammatory signaling pathway.
References
- 1. jetir.org [jetir.org]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 6. ccjm.org [ccjm.org]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydrazone - Wikipedia [en.wikipedia.org]
- 10. Hydrazone synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. Cyclooxygenase 2 (COX-2) inhibitors | Research Starters | EBSCO Research [ebsco.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Williamson Ether Synthesis for Substituted Phenols
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the Williamson ether synthesis for substituted phenols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Williamson ether synthesis with phenols?
The Williamson ether synthesis is a classic Sₙ2 (bimolecular nucleophilic substitution) reaction.[1][2] It involves the deprotonation of a phenol by a base to form a highly nucleophilic phenoxide ion. This ion then attacks a primary alkyl halide or other electrophile with a good leaving group, displacing the leaving group and forming an aryl ether.[1][2][3]
Q2: Why is base selection so critical for this reaction?
The choice of base is crucial for two main reasons:
-
Deprotonation Efficiency: The base must be strong enough to completely deprotonate the phenolic hydroxyl group, generating the active phenoxide nucleophile. Phenols are significantly more acidic than aliphatic alcohols, which allows for a broader range of suitable bases.[4]
-
Side Reaction Prevention: The phenoxide is also a base. Using an overly strong or sterically hindered base can promote competing side reactions, most notably the E2 elimination of the alkylating agent to form an alkene.[4][5]
Q3: Which alkylating agents are suitable for synthesis with phenoxides?
Primary alkyl halides are strongly preferred for this reaction to maximize the yield of the desired ether.[1][3][6]
-
Primary Alkyl Halides (e.g., CH₃I, CH₃CH₂Br): Ideal for the Sₙ2 mechanism.
-
Secondary Alkyl Halides: Prone to competing E2 elimination reactions, resulting in a mixture of ether and alkene products.[5][6]
-
Tertiary Alkyl Halides: Almost exclusively undergo elimination and are not suitable for forming ethers via this method.[6][7] The reactivity of the halide leaving group follows the order: I > Br > Cl.[8]
Q4: What are the most common side reactions and how can they be minimized?
The two most common side reactions are E2 elimination and C-alkylation.
-
E2 Elimination: The phenoxide acts as a base, abstracting a proton from the alkyl halide to form an alkene.[5] This is minimized by using primary alkyl halides and avoiding excessively high temperatures.[5]
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom on the aromatic ring.[1] The choice of solvent can influence the O- vs. C-alkylation ratio.[9] Polar aprotic solvents generally favor the desired O-alkylation.[9]
Troubleshooting Guide
Problem: No reaction or only starting material is recovered.
| Possible Cause | Recommended Solution |
| Insufficient Base Strength | The base may be too weak to deprotonate the substituted phenol, especially if it has electron-withdrawing groups. Switch from a weaker base like NaHCO₃ to a stronger one like K₂CO₃, NaOH, or even NaH for particularly difficult substrates.[9] |
| Poor Alkylating Agent | The alkyl halide may have degraded or is inherently unreactive (e.g., an aryl halide). Use a fresh bottle of the alkylating agent. To increase reactivity, add a catalytic amount of sodium iodide (NaI) to convert an alkyl chloride or bromide to the more reactive alkyl iodide in situ.[4] |
| Low Temperature | The reaction may lack the necessary activation energy. Gradually increase the temperature (e.g., to 50-80 °C) and monitor the reaction's progress by TLC.[4] |
| Inappropriate Solvent | Protic solvents (e.g., ethanol) can solvate the phenoxide ion, reducing its nucleophilicity and slowing the reaction.[1] Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile.[1][9] |
Problem: Low yield of the desired ether product.
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation | The base may not be strong enough or used in sufficient quantity to fully deprotonate the phenol.[9] Use a slight excess (1.1-1.5 equivalents) of a stronger base. |
| E2 Elimination Side Reaction | A significant portion of the alkylating agent is being converted to an alkene.[5] Ensure you are using a primary alkyl halide. If possible, lower the reaction temperature.[5] |
| Steric Hindrance | Significant steric bulk on the phenol (e.g., ortho-substituents) or the alkyl halide can impede the Sₙ2 backside attack.[5][7] For highly hindered systems, consider alternative methods like the Mitsunobu reaction.[7] |
| Sub-optimal Reaction Time | The reaction may not have reached completion. Typical laboratory syntheses run for 1-8 hours.[1] Monitor by TLC until the starting material is consumed. Microwave-assisted synthesis can significantly reduce reaction times.[1][10] |
Optimization of Reaction Conditions
Table 1: Base Selection for Phenol Deprotonation
| Base | Strength | Typical Solvents | Notes |
| K₂CO₃ / Cs₂CO₃ | Mild | Acetonitrile, DMF, Acetone | Good for phenols with electron-donating groups or when milder conditions are needed.[4] |
| NaOH / KOH | Strong | Aqueous/Biphasic, DMSO | Often used with a phase-transfer catalyst (PTC) like TBAB in biphasic systems.[4] |
| NaH / KH | Very Strong | Anhydrous THF, DMF | Highly effective for complete and irreversible deprotonation, but requires anhydrous conditions and careful handling due to hydrogen gas evolution.[4][9] |
Table 2: Solvent Effects on Williamson Ether Synthesis
| Solvent Type | Examples | Effect on Reaction Rate | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Strongly Favored | These solvents solvate the cation (e.g., Na⁺, K⁺) but not the phenoxide anion, leaving a "naked" and highly reactive nucleophile.[1][5] |
| Polar Protic | Ethanol, Water | Strongly Disfavored | These solvents form hydrogen bonds with the phenoxide anion, creating a solvent shell that stabilizes it and reduces its nucleophilicity.[1] |
| Nonpolar | Toluene, Hexane | Disfavored | Reactants often have poor solubility, and these solvents do not effectively separate the ion pair of the phenoxide salt, slowing the reaction.[1] |
Experimental Protocols
General Protocol for Williamson Ether Synthesis of a Substituted Phenol
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.0 eq.) and an appropriate polar aprotic solvent (e.g., DMF or acetonitrile).
-
Deprotonation: Add the chosen base (e.g., K₂CO₃, 1.5 eq.). Stir the mixture at room temperature for 30-60 minutes to allow for phenoxide formation. For stronger bases like NaH, cool the solution to 0 °C before careful, portion-wise addition.[4]
-
Alkylation: Add the primary alkyl halide (1.1-1.2 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-100 °C) and stir for 1-8 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[9] The crude product can be further purified by column chromatography or recrystallization.[9]
Protocol Using Phase-Transfer Catalysis (PTC)
-
Setup: Combine the phenol (1.0 eq.), aqueous NaOH solution (e.g., 25%), and an organic solvent (e.g., diethyl ether) in a flask.[11]
-
Catalyst Addition: Add a catalytic amount of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB, ~5 mol%).[11]
-
Alkylation & Reaction: Add the alkyl halide and heat the biphasic mixture to reflux with vigorous stirring for 1-3 hours.[11]
-
Workup & Purification: Cool the reaction, separate the organic layer, and extract the aqueous layer with fresh organic solvent. Combine the organic layers and wash with 5% NaOH (to remove unreacted phenol), water, and brine before drying and purification as described in the general protocol.[11]
Visual Guides
Caption: General experimental workflow for the Williamson ether synthesis of substituted phenols.
Caption: A troubleshooting flowchart for common issues in Williamson ether synthesis.
Caption: Competing Sₙ2 (ether synthesis) and E2 (elimination) reaction pathways.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. francis-press.com [francis-press.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. cactus.utahtech.edu [cactus.utahtech.edu]
Technical Support Center: Synthesis of (2-Bromophenoxy)acetic acid
Welcome to the technical support center for the synthesis of (2-Bromophenoxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the Williamson ether synthesis. This reaction involves the deprotonation of 2-bromophenol to form the corresponding phenoxide, which then acts as a nucleophile to attack an haloacetic acid derivative, typically chloroacetic acid or its ester, via an S(_N)2 reaction.
Q2: I am experiencing low yields in my synthesis. What are the likely causes?
A2: Low yields in the synthesis of this compound can stem from several factors:
-
Incomplete deprotonation of 2-bromophenol: Ensure a sufficiently strong base and appropriate reaction conditions to fully generate the phenoxide intermediate.
-
Side reactions: The primary competing reaction is the elimination (E2) of the haloacetic acid derivative, especially at higher temperatures. Another potential side reaction is C-alkylation of the phenoxide.
-
Steric hindrance: The ortho-bromo group on the phenol can sterically hinder the approach of the haloacetic acid derivative, slowing down the desired reaction.
-
Reaction conditions: Suboptimal temperature, reaction time, or solvent can all contribute to lower yields.
Q3: What are the common impurities I might encounter and how can I remove them?
A3: Common impurities include unreacted 2-bromophenol and byproducts from side reactions. Purification is typically achieved through a combination of extraction and recrystallization. Unreacted 2-bromophenol can be removed by washing the organic extract with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide) during the workup. The desired product, being a carboxylic acid, will dissolve in the basic solution, while the unreacted phenol will remain in the organic layer. The aqueous layer is then acidified to precipitate the pure this compound, which can be further purified by recrystallization.
Q4: How can I minimize the formation of byproducts?
A4: To minimize byproduct formation:
-
Control the temperature: Lower reaction temperatures generally favor the desired S(_N)2 reaction over elimination.
-
Choice of solvent: Polar aprotic solvents like DMF or DMSO can enhance the rate of the S(_N)2 reaction.
-
Use a suitable base: A base that is strong enough to deprotonate the phenol but not so hindered as to promote elimination is ideal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | 1. Ineffective deprotonation of 2-bromophenol. 2. Reaction temperature is too low. 3. Inactive haloacetic acid derivative. | 1. Use a stronger base (e.g., sodium hydride) or ensure anhydrous conditions if using a base like sodium hydroxide. 2. Gradually increase the reaction temperature, monitoring for the onset of byproduct formation. 3. Check the purity and reactivity of the haloacetic acid derivative. |
| Product is an oil and does not solidify | 1. Presence of impurities. 2. Insufficient cooling during crystallization. | 1. Repeat the purification steps, ensuring thorough washing to remove unreacted starting materials. 2. Ensure the solution is fully saturated before cooling and try scratching the inside of the flask to induce crystallization. Consider using a different recrystallization solvent system. |
| Formation of a significant amount of a byproduct with a similar polarity to the product | 1. C-alkylation of the phenoxide may have occurred. | 1. Modify the reaction solvent. Protic solvents can sometimes favor C-alkylation. Using a polar aprotic solvent like DMF may favor O-alkylation. |
| Difficulty in separating the product from unreacted 2-bromophenol | 1. Incomplete extraction during workup. | 1. Ensure the pH of the aqueous solution is sufficiently basic (pH > 10) to deprotonate the carboxylic acid and facilitate its transfer to the aqueous layer, leaving the less acidic phenol in the organic layer. Perform multiple extractions. |
Data Presentation
The following tables present illustrative quantitative data on how reaction conditions can influence the yield of this compound. Please note that these are representative examples and actual results may vary.
Table 1: Effect of Base and Solvent on Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH | Ethanol | 80 | 6 | 65 |
| 2 | K(_2)CO(_3) | DMF | 100 | 4 | 78 |
| 3 | NaH | THF | 65 | 4 | 85 |
| 4 | Cs(_2)CO(_3) | Acetonitrile | 80 | 5 | 82 |
Table 2: Effect of Temperature on Yield and Purity
| Entry | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 60 | 8 | 70 | 98 |
| 2 | 80 | 6 | 82 | 95 |
| 3 | 100 | 4 | 85 | 90 |
| 4 | 120 | 4 | 75 | 80 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl (2-Bromophenoxy)acetate
This protocol details the O-alkylation of 2-bromophenol with ethyl chloroacetate.
Materials:
-
2-Bromophenol
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K(_2)CO(_3))
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO(_4))
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 2-bromophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Stir the mixture at room temperature for 30 minutes.
-
Add ethyl chloroacetate (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl (2-bromophenoxy)acetate.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Hydrolysis of Ethyl (2-Bromophenoxy)acetate to this compound
This protocol describes the conversion of the ester to the final carboxylic acid product.
Materials:
-
Ethyl (2-bromophenoxy)acetate
-
Ethanol
-
10% Aqueous sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the crude ethyl (2-bromophenoxy)acetate in ethanol in a round-bottom flask.
-
Add a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the mixture to reflux and stir for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
The crude product can be recrystallized from a suitable solvent such as an ethanol/water mixture.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
Technical Support Center: Synthesis of (2-Bromophenoxy)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (2-Bromophenoxy)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a haloacetate, such as chloroacetic acid or bromoacetic acid, by the 2-bromophenoxide ion. The 2-bromophenoxide is generated in situ by treating 2-bromophenol with a base.
Q2: What are the most common byproducts I should expect in this synthesis?
The most frequently encountered byproducts include:
-
C-alkylation products: Isomers of the desired product where the acetic acid moiety is attached to the carbon skeleton of the benzene ring instead of the oxygen atom.
-
Unreacted starting materials: Residual 2-bromophenol and the haloacetic acid derivative.
-
Hydrolysis products of the haloacetate: For example, if chloroacetic acid is used, it can be hydrolyzed under basic conditions to form glycolic acid and diglycolic acid.
-
Degradation products of 2-bromophenol: At elevated temperatures, 2-bromophenol can decompose to form phenol and cresol.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the reaction mixture to the starting material standards, you can determine the consumption of reactants and the formation of the product.
Q4: What is the typical purity of commercially available this compound?
Commercially available this compound typically has a purity of 98% or higher, as determined by HPLC or titration.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of 2-bromophenol. 2. Insufficient reaction temperature or time. 3. Deactivation of the haloacetic acid. | 1. Ensure the use of a sufficiently strong base (e.g., NaOH, KOH) and appropriate stoichiometry. 2. Monitor the reaction by TLC/HPLC and adjust the temperature and reaction time accordingly. A typical reflux temperature is often required. 3. Add the haloacetic acid portion-wise to the reaction mixture. |
| Presence of significant amounts of unreacted 2-bromophenol | 1. Insufficient amount of haloacetic acid. 2. Reaction has not gone to completion. | 1. Use a slight excess of the haloacetic acid. 2. Increase the reaction time and/or temperature. |
| Detection of multiple product spots on TLC/peaks in HPLC | 1. Formation of C-alkylation byproducts. 2. Presence of other isomeric bromophenols in the starting material. | 1. Control the reaction temperature; lower temperatures may favor O-alkylation. 2. Ensure the purity of the starting 2-bromophenol. Purification of the final product by recrystallization or column chromatography will be necessary. |
| Product is an oil or fails to crystallize | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the crude product by column chromatography or recrystallization from a suitable solvent system. 2. Ensure the product is thoroughly dried under vacuum. |
Byproduct Summary
| Byproduct | Source | Method of Identification |
| C-alkylation Isomers | Side reaction of the 2-bromophenoxide with the haloacetic acid. | HPLC, GC-MS, NMR Spectroscopy |
| 2-Bromophenol | Unreacted starting material. | TLC, HPLC, GC |
| Chloroacetic Acid | Unreacted starting material. | HPLC |
| Glycolic Acid | Hydrolysis of chloroacetic acid under basic conditions.[2][3][4] | HPLC, GC (after derivatization) |
| Diglycolic Acid | Further reaction of glycolic acid.[2] | HPLC |
| Phenol/Cresol | Thermal decomposition of 2-bromophenol.[5] | GC-MS |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and available reagents.
Materials:
-
2-Bromophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of Sodium 2-bromophenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar amount of sodium hydroxide in water. To this solution, add an equimolar amount of 2-bromophenol. Stir the mixture until the 2-bromophenol has completely dissolved to form a clear solution of sodium 2-bromophenoxide.
-
Reaction with Chloroacetic Acid: In a separate beaker, dissolve a slight molar excess (e.g., 1.1 equivalents) of chloroacetic acid in water and neutralize it with a stoichiometric amount of sodium hydroxide solution.
-
Williamson Ether Synthesis: Slowly add the sodium chloroacetate solution to the sodium 2-bromophenoxide solution in the round-bottom flask. Heat the reaction mixture to reflux and maintain the temperature for a specified period (this will require optimization, but several hours is typical). Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with hydrochloric acid to a pH of approximately 2. This will precipitate the crude this compound.
-
Extraction: Extract the product into a suitable organic solvent like diethyl ether. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent (e.g., hot water, ethanol/water mixture) or by column chromatography on silica gel.
Characterization:
The identity and purity of the final product should be confirmed by analytical techniques such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic functional groups (e.g., carboxylic acid O-H and C=O stretches, ether C-O stretch).
-
HPLC/GC: To determine the purity of the final product.
Reaction Pathway and Byproduct Formation
Caption: Reaction scheme for the synthesis of this compound and the formation of major byproducts.
References
Technical Support Center: Synthesis of (2-Bromophenoxy)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of (2-Bromophenoxy)acetic acid synthesis.
I. Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via a Williamson ether synthesis followed by hydrolysis.
Diagram 1: General Experimental Workflow
Caption: General workflow for the synthesis of this compound.
| Problem | Potential Causes | Solutions |
| Low or No Yield of Ethyl (2-Bromophenoxy)acetate (Step 1) | Incomplete deprotonation of 2-bromophenol: The base used is not strong enough or is of poor quality. | - Use a stronger base such as sodium hydride (NaH).[1] - Ensure the base is fresh and has been stored under appropriate anhydrous conditions. |
| Poor quality of reagents: 2-bromophenol or ethyl chloroacetate may be old or impure. | - Purify 2-bromophenol by distillation if necessary. - Use freshly opened or distilled ethyl chloroacetate. | |
| Inappropriate solvent: The solvent may not be suitable for the reaction or may not be anhydrous. | - Use a polar aprotic solvent like DMF or DMSO to enhance the reactivity of the phenoxide.[1] - Ensure the solvent is thoroughly dried before use. | |
| Low reaction temperature: The temperature may be insufficient to drive the reaction to completion. | - Gradually increase the reaction temperature and monitor the progress by TLC. Be cautious as higher temperatures can also promote side reactions. | |
| Side reaction (C-alkylation): The phenoxide ion can undergo alkylation at the aromatic ring instead of the oxygen atom.[1] | - This is less common for O-alkylation but can occur. Using less polar solvents might favor O-alkylation. | |
| Low Yield of this compound (Step 2 & 3) | Incomplete hydrolysis of the ester: Insufficient reaction time or concentration of the base. | - Increase the reaction time for the hydrolysis step. - Use a higher concentration of the base (e.g., 2M NaOH). |
| Product loss during workup: The product may remain in the aqueous layer if the pH is not sufficiently acidic during acidification. | - Ensure the pH is lowered to approximately 2-3 with a suitable acid like HCl to fully protonate the carboxylate.[2] | |
| Emulsion formation during extraction: This can lead to poor separation of aqueous and organic layers and loss of product. | - Add a small amount of brine to the separatory funnel to help break the emulsion. | |
| Presence of Impurities in the Final Product | Unreacted 2-bromophenol: Incomplete O-alkylation or difficult separation from the product. | - Ensure the O-alkylation reaction goes to completion by monitoring with TLC. - During workup, wash the organic layer containing the ester with an aqueous base (e.g., 1M NaOH) to remove unreacted phenol before hydrolysis. |
| Formation of by-products from side reactions: For example, products from the elimination of ethyl chloroacetate. | - Use a primary alkylating agent like ethyl chloroacetate to minimize elimination reactions. | |
| Inadequate purification: The recrystallization solvent or procedure may not be optimal. | - Test different solvent systems for recrystallization to find one that provides good recovery and purity. A mixture of solvents may be necessary. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most suitable base for the O-alkylation of 2-bromophenol with ethyl chloroacetate?
A1: While weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or DMF can be used, stronger bases like sodium hydride (NaH) in an anhydrous solvent like THF or DMF often give better yields by ensuring complete deprotonation of the phenol.[1]
Q2: How can I monitor the progress of the reactions?
A2: Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both the O-alkylation and hydrolysis steps. For the O-alkylation, you can track the disappearance of the 2-bromophenol spot. For the hydrolysis, you can monitor the disappearance of the ethyl (2-bromophenoxy)acetate spot.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Sodium Hydride (if used): NaH is a highly flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and in an anhydrous solvent.
-
Ethyl Chloroacetate: This is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care and appropriate PPE.
Q4: My final product is an oil instead of a solid. What should I do?
A4: If your product is an oil, it may be impure. Try to purify it using column chromatography. If the product is known to be a low-melting solid, you can try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal if available. The reported melting point of this compound is in the range of 104-106 °C.[3][4]
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low product yield.
III. Experimental Protocols
A detailed experimental protocol for the synthesis of this compound is provided below.
Step 1: Synthesis of Ethyl (2-Bromophenoxy)acetate
-
To a stirred solution of 2-bromophenol (1 equivalent) in a suitable solvent such as acetone or DMF, add a base like anhydrous potassium carbonate (1.5 equivalents).[1]
-
To this mixture, add ethyl chloroacetate (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
After the reaction is complete (typically several hours), cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl (2-bromophenoxy)acetate.
Step 2: Synthesis of this compound (Hydrolysis)
-
Dissolve the crude ethyl (2-bromophenoxy)acetate in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide (2-3 equivalents), to the solution.
-
Heat the mixture to reflux for 1-2 hours, monitoring the disappearance of the starting material by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated hydrochloric acid.
-
The this compound will precipitate as a solid.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure product.
IV. Data Presentation
Table 1: Comparison of Reaction Conditions for O-Alkylation of Phenols
| Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Advantages | Disadvantages |
| K₂CO₃ | Acetone | Reflux | 6-24 | Easy to handle, moderate conditions | Slower reaction, may not be strong enough for all substrates |
| NaH | THF/DMF | 0 - RT | 2-12 | Strong base, ensures complete deprotonation, faster reaction | Flammable, requires anhydrous conditions and inert atmosphere |
| Cs₂CO₃ | DMF | RT - 80 | 4-16 | Highly effective, mild conditions | More expensive |
| NaOH/KOH | DMSO | 20 - 40 | 4-12 | Inexpensive | Can lead to side reactions, potential for C-alkylation |
Note: Reaction times and temperatures are approximate and should be optimized for the specific substrate and scale.
References
stability issues of (2-Bromophenoxy)acetic acid under different conditions
Disclaimer: Specific stability data for (2-Bromophenoxy)acetic acid is limited in publicly available literature. The following troubleshooting guides and FAQs are based on general chemical principles for phenoxyacetic acid derivatives and brominated aromatic compounds. It is crucial to perform compound-specific stability studies to determine precise degradation pathways and optimal storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on general guidelines for similar compounds like phenoxyacetic acid, it is recommended to store this compound in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed to protect from moisture and air.[1] While specific temperature ranges are not available, storage at refrigerated temperatures (2-8 °C) is a common practice for many research chemicals to minimize degradation over time. Some suppliers of related compounds recommend storing stock solutions at -20°C or -80°C for long-term stability.[3]
Q2: Is this compound sensitive to light?
Q3: What solvents are suitable for dissolving and storing this compound?
A3: this compound is expected to be soluble in many organic solvents. For related compounds, solvents like ethanol, methanol, and acetone are effective.[5] For long-term storage in solution, it is important to use high-purity, dry solvents. The presence of water could potentially facilitate hydrolysis, especially at non-neutral pH. The choice of solvent should also be guided by the intended downstream application.
Q4: What are the potential degradation pathways for this compound?
A4: Based on its structure, this compound has several potential degradation pathways under stress conditions:
-
Hydrolysis: The ether linkage could be susceptible to cleavage under strong acidic or basic conditions, which is a known degradation pathway for ether-containing compounds.[6][7][8][9]
-
Photodegradation: As a brominated aromatic compound, the carbon-bromine bond may be cleaved upon exposure to light, leading to debromination.[4][10]
-
Oxidation: The aromatic ring and the acetic acid side chain could be susceptible to oxidation, especially in the presence of strong oxidizing agents.
-
Thermal Decomposition: At elevated temperatures, the molecule may undergo decarboxylation (loss of CO2) from the acetic acid group or other fragmentation. Phenoxyacetic acid is noted to decompose at high temperatures.[2][11]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) after short-term storage. | Photodegradation | - Store the compound and its solutions in amber vials or protect from light. - Prepare solutions fresh before use. - Analyze a freshly prepared sample as a control. |
| Loss of potency or appearance of new impurities in solution over time. | Hydrolysis or solvent reaction | - Ensure the use of high-purity, anhydrous solvents. - If using aqueous buffers, prepare them fresh and confirm the pH. - Evaluate the stability in different solvents to find the most suitable one for your application. |
| Discoloration or change in the physical appearance of the solid compound. | Oxidation or reaction with contaminants | - Store the solid under an inert atmosphere (e.g., argon or nitrogen) if high purity is critical. - Ensure the storage container is tightly sealed to prevent exposure to air and moisture.[1] |
| Inconsistent experimental results. | Compound degradation | - Re-evaluate storage and handling procedures. - Perform a purity check of the starting material. - Consider conducting a mini-forced degradation study (see Experimental Protocols) to understand its stability under your specific experimental conditions. |
Experimental Protocols
Protocol: General Forced Degradation Study
This protocol provides a general framework for investigating the stability of this compound under various stress conditions. The goal is to induce a small amount of degradation (typically 5-20%) to identify potential degradants.[12][13][14]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
-
Neutralize the solution with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for a defined period (e.g., 24 hours).
-
-
Thermal Degradation (in solution):
-
Heat the stock solution at a controlled high temperature (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
-
Thermal Degradation (solid state):
-
Place a small amount of the solid compound in a controlled temperature oven (e.g., 80 °C) for a defined period (e.g., 48 hours).
-
Dissolve the stressed solid in the initial solvent before analysis.
-
-
Photostability:
-
Expose the stock solution in a photostability chamber according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometric detector.
-
Compare the chromatograms to identify new peaks (degradants) and any decrease in the main peak area.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: A logical workflow for troubleshooting stability issues with experimental compounds.
References
- 1. lobachemie.com [lobachemie.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. 4-Bromophenylacetic acid - Safety Data Sheet [chemicalbook.com]
- 6. Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure-Reactivity Relationships and Environmental Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. acs.figshare.com [acs.figshare.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Phenoxyacetic Acid | C8H8O3 | CID 19188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. biomedres.us [biomedres.us]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Phenoxyacetic Acid Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of phenoxyacetic acid.
Synthesis Overview & Protocol
Phenoxyacetic acid is typically synthesized via the Williamson ether synthesis. This method involves the reaction of a phenolate anion with a chloroacetate.[1][2] The phenolate is generated in situ by treating phenol with a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The phenolate then acts as a nucleophile, attacking the electrophilic methylene carbon of the chloroacetate, displacing the chloride ion to form the ether linkage.[1][3]
Detailed Experimental Protocol
The following is a general laboratory procedure for the synthesis of phenoxyacetic acid.
Materials:
-
Phenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Ethanol (optional)
-
Deionized water
-
Diethyl ether (for extraction, optional)
Procedure:
-
Prepare Sodium Chloroacetate Solution: In an ice-water bath, dissolve chloroacetic acid (e.g., 55 mmol) in deionized water. Adjust the pH to 8-9 with a 30% NaOH solution to form sodium chloroacetate.[4]
-
Prepare Sodium Phenolate Solution: In a separate flask, dissolve NaOH (e.g., 45 mmol) in a mixture of deionized water and ethanol. Slowly add phenol (e.g., 45 mmol) while stirring. Continue stirring for approximately 20 minutes to ensure complete formation of sodium phenolate.[4]
-
Reaction: Add the sodium chloroacetate solution to the sodium phenolate solution.[4] Heat the combined mixture to reflux, typically between 90-102°C, for 2 to 5 hours.[4][5]
-
Workup - Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly acidify the solution with 2M HCl until the pH reaches 1-2. This will cause the phenoxyacetic acid to precipitate out of the solution as a white solid.[4]
-
Filtration: Filter the crude product using a Büchner funnel and wash the precipitate several times with cold, dilute HCl and then with cold deionized water to remove inorganic salts and unreacted acid.[4][5]
-
Purification - Recrystallization: To purify the product, recrystallize the crude solid from the minimum possible volume of hot water.[5] Dissolve the solid in hot water, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Filter the purified crystals and dry them overnight in a vacuum oven at 60°C.[4] The final product should be a white crystalline solid.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of phenoxyacetic acid.
// Low Yield Path incomplete_reaction [label="Incomplete Reaction", shape=box, style=rounded]; side_reaction [label="Side Reactions (E2)", shape=box, style=rounded]; reagent_issue [label="Reagent Quality Issue", shape=box, style=rounded];
// Impure Product Path unreacted_sm [label="Unreacted Starting Materials", shape=box, style=rounded]; side_products [label="Presence of Side Products", shape=box, style=rounded]; poor_purification [label="Inefficient Purification", shape=box, style=rounded];
// Oily Product Path incomplete_acid [label="Incomplete Acidification", shape=box, style=rounded]; recrystall_fail [label="Recrystallization Failure", shape=box, style=rounded];
// Solutions sol_increase_time [label="Solution:\n- Increase reaction time/temp\n- Ensure proper mixing", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_control_temp [label="Solution:\n- Lower reaction temperature\n- Use primary halide", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_check_reagents [label="Solution:\n- Use dry, high-purity reagents\n- Check base strength", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_optimize_purification [label="Solution:\n- Optimize recrystallization solvent\n- Perform acid/base extraction", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_check_ph [label="Solution:\n- Ensure pH is 1-2\n- Add more acid if needed", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_recrystall_tech [label="Solution:\n- Use minimal hot solvent\n- Cool slowly, then chill", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> low_yield; start -> impure; start -> oily;
low_yield -> incomplete_reaction; low_yield -> side_reaction; low_yield -> reagent_issue;
impure -> unreacted_sm; impure -> side_products; impure -> poor_purification;
oily -> incomplete_acid; oily -> recrystall_fail;
incomplete_reaction -> sol_increase_time; side_reaction -> sol_control_temp; reagent_issue -> sol_check_reagents; unreacted_sm -> sol_optimize_purification; side_products -> sol_optimize_purification; poor_purification -> sol_recrystall_tech; incomplete_acid -> sol_check_ph; recrystall_fail -> sol_recrystall_tech; } Caption: A troubleshooting workflow for phenoxyacetic acid synthesis.
Q&A: Low or No Product Yield
Question: My reaction has resulted in a very low yield. What are the potential causes?
Answer: Low yields in a Williamson ether synthesis can arise from several factors:
-
Incomplete Reaction: The reaction may not have reached completion. Ensure sufficient reaction time (2-5 hours) and temperature (90-102°C).[4] Incomplete deprotonation of the phenol can also be a cause; ensure you are using a strong enough base in the correct stoichiometric amount.[6]
-
Side Reactions: The primary competing side reaction is E2 elimination, especially if using a more sterically hindered halide.[6] Since chloroacetic acid is a primary halide, this is less common but can be favored by excessively high temperatures.
-
Poor Reagent Quality: The presence of water can decrease the yield.[7] Ensure all reagents are of high purity and solvents are appropriately dried if specified in a non-aqueous protocol.
-
Product Loss During Workup: Phenoxyacetic acid has some solubility in water.[2] Ensure the solution is sufficiently acidic (pH 1-2) and cooled in an ice bath to maximize precipitation before filtering.[4][5] Significant loss can also occur during recrystallization if too much hot solvent is used.[5]
Q&A: Product Purity Issues
Question: My final product appears impure after analysis (e.g., by NMR or melting point). What are the likely impurities?
Answer: Common impurities include:
-
Unreacted Starting Materials: Unreacted phenol and chloroacetic acid are the most common impurities.[8]
-
Side Products: By-products from side reactions, though less common with the specified reagents, can be present. In syntheses of related compounds, chlorinated phenols in the starting material can lead to undesired chlorinated by-products.[9]
-
Solvent Residue: Incomplete drying will leave residual solvent (water, ethanol) in the final product.
Question: How can I improve the purity of my phenoxyacetic acid?
Answer:
-
Optimize Reaction Conditions: Ensure the reaction goes to completion to minimize unreacted starting materials. A slight excess of chloroacetic acid may be used to ensure all the phenol reacts.
-
Thorough Washing: During filtration, wash the crude product thoroughly with cold water or dilute acid to remove unreacted starting materials and inorganic salts.[5]
-
Recrystallization: This is the most effective method for purification.[10] The key is to use the minimum amount of hot solvent (water is common) to dissolve the crude product.[5] If the product and impurities have different solubilities in a given solvent, recrystallization can effectively separate them.
-
Acid-Base Extraction: Before precipitation, an extraction can be performed. After the reaction, the aqueous layer contains the sodium salt of phenoxyacetic acid. Washing this layer with an organic solvent like diethyl ether can remove non-acidic impurities such as unreacted phenol. Afterwards, the aqueous layer can be acidified to precipitate the pure product.[5]
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for this synthesis? A1: The synthesis proceeds via a nucleophilic substitution (SN2) mechanism. The phenoxide ion acts as the nucleophile and attacks the carbon atom bonded to the chlorine in chloroacetic acid, displacing the chloride ion.
Q2: Are there alternative methods for synthesizing phenoxyacetic acid? A2: While Williamson ether synthesis is the most common and direct method, other routes exist for related structures. For instance, the Kolbe-Schmitt reaction is a well-known method for carboxylating phenols to produce hydroxybenzoic acids (like salicylic acid), but it is not a direct route to phenoxyacetic acid.[11][12]
Q3: What are the most critical safety precautions for this synthesis? A3: Phenol is toxic and corrosive and can cause severe skin burns.[5] Chloroacetic acid is also a skin irritant.[5] Sodium hydroxide is caustic and can cause severe burns.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All procedures should be performed in a well-ventilated fume hood.
Q4: My product is an oil and will not solidify. What should I do? A4: An oily product often indicates the presence of impurities that are depressing the melting point.
-
Verify Acidification: Ensure the aqueous solution was fully acidified to a pH of 1-2.[4] If the product remains in its salt form, it will be much more soluble in water.
-
Purification: The impurities may be unreacted starting materials. Try washing the oil with cold water to remove water-soluble impurities. If it still won't solidify, attempt to dissolve it in a minimal amount of a suitable solvent and see if it will crystallize upon cooling or with the addition of a co-solvent.
-
Scratching: Sometimes, scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.
Data and Diagrams
Reaction Parameters
The table below summarizes typical quantitative data for the synthesis of phenoxyacetic acid and its derivatives.
| Parameter | Value | Source |
| Reactant Molar Ratio | ||
| Phenol : Chloroacetic Acid : NaOH | 1 : 1.22 : 2.22 | [4] |
| Reaction Temperature | 90 - 102 °C | [4][5] |
| Reaction Time | 30 minutes - 5 hours | [4][5] |
| Final pH for Precipitation | 1 - 2 | [4] |
| Typical Yield | >75% | [4] |
Synthesis Pathway
// Reactants phenol [label="Phenol"]; naoh [label="+ NaOH", fontcolor="#5F6368"]; phenoxide [label="Sodium Phenolate"];
chloroacetate [label="Sodium\nChloroacetate"]; product [label="Sodium\nPhenoxyacetate"]; nacl [label="+ NaCl", fontcolor="#5F6368"]; hcl [label="+ HCl", fontcolor="#5F6368"]; final_product [label="Phenoxyacetic Acid"];
// Invisible nodes for layout inv1 [label="", width=0, height=0]; inv2 [label="", width=0, height=0]; inv3 [label="", width=0, height=0];
// Edges phenol -> inv1 [arrowhead=none]; naoh -> inv1 [arrowhead=none]; inv1 -> phenoxide [label="Step 1: Deprotonation", color="#4285F4"];
phenoxide -> inv2 [arrowhead=none]; chloroacetate -> inv2 [arrowhead=none]; inv2 -> product [label="Step 2: SN2 Attack", color="#4285F4"]; product -> nacl [style=invis];
product -> inv3 [arrowhead=none]; hcl -> inv3 [arrowhead=none]; inv3 -> final_product [label="Step 3: Acidification", color="#4285F4"]; } Caption: Reaction pathway for the Williamson ether synthesis of phenoxyacetic acid.
References
- 1. Phenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 3. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. WO2013056488A1 - Phenoxyacetic acid derivative synthesis method - Google Patents [patents.google.com]
- 10. quora.com [quora.com]
- 11. aakash.ac.in [aakash.ac.in]
- 12. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude (2-Bromophenoxy)acetic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (2-Bromophenoxy)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound, typically synthesized via a Williamson ether synthesis from 2-bromophenol and an α-haloacetic acid (e.g., chloroacetic acid), is likely to contain the following impurities:
-
Unreacted Starting Materials: 2-bromophenol and the salt of the haloacetic acid.
-
Side-Reaction Products: Small amounts of byproducts from the Williamson ether synthesis.
-
Residual Solvents: Solvents used in the reaction and workup procedures.
Q2: What are the primary methods for purifying crude this compound?
A2: The two most effective and commonly used methods for purifying crude this compound are:
-
Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.
-
Recrystallization: This method purifies the solid compound based on differences in solubility between the desired product and impurities in a chosen solvent system.
Q3: What level of purity can I expect after purification?
A3: With careful application of the methods described below, the purity of this compound can be significantly improved, often reaching ≥98% as determined by HPLC analysis.
Q4: How can I assess the purity of my this compound?
A4: The purity of this compound can be reliably determined using High-Performance Liquid Chromatography (HPLC). Other methods like melting point determination can provide a qualitative indication of purity; a sharp melting point close to the literature value (104-106 °C) suggests high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of crude this compound.
Acid-Base Extraction Troubleshooting
| Problem | Possible Cause | Solution |
| Low recovery of product after acidification. | Incomplete extraction into the aqueous basic solution. | - Ensure thorough mixing of the organic and aqueous layers during extraction. Perform multiple extractions (at least 2-3) with the basic solution. - Check the pH of the aqueous layer to ensure it is sufficiently basic (pH > 9) to deprotonate the carboxylic acid. |
| Incomplete precipitation upon acidification. | - Ensure the aqueous solution is sufficiently acidified (pH < 2) by checking with pH paper. - Cool the acidified solution in an ice bath to decrease the solubility of the product. | |
| Product precipitates as an oil or sticky solid. | The concentration of the product is too high, or the solution is still warm. | - Ensure the aqueous solution is thoroughly cooled in an ice bath before and during acidification. - Add the acid slowly while vigorously stirring to promote the formation of a fine precipitate. |
| The organic layer is difficult to separate from the aqueous layer (emulsion formation). | Vigorous shaking during extraction. | - Gently invert the separatory funnel for mixing instead of vigorous shaking. - To break an emulsion, you can add a small amount of brine (saturated NaCl solution) or allow the mixture to stand for a longer period. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | Insufficient solvent or an inappropriate solvent was chosen. | - Add more solvent in small portions until the compound dissolves. - If a large amount of solvent is required, the chosen solvent is likely unsuitable. Select a more appropriate solvent or solvent system. |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was used). | - Evaporate some of the solvent to increase the concentration of the product and attempt to cool again. - Scratch the inside of the flask with a glass rod at the surface of the solution to induce crystal formation. - Add a seed crystal of pure this compound. |
| The product "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the solute, or the solution is cooling too rapidly. | - Use a lower boiling point solvent or a solvent mixture. - Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate. |
| Low recovery of purified crystals. | Too much solvent was used, or the crystals are significantly soluble in the cold solvent. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the crystallization mixture is thoroughly cooled in an ice bath before filtration to minimize solubility. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored. | Colored impurities are present. | - Perform a hot filtration of the dissolved crude product. - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
Data Presentation
The following table summarizes expected outcomes for the purification of crude this compound. Note that actual results may vary depending on the initial purity of the crude material.
| Purification Method | Typical Starting Purity | Expected Final Purity (by HPLC) | Expected Recovery Yield |
| Acid-Base Extraction | 85-95% | >98% | 80-90% |
| Recrystallization | 90-98% | >99% | 70-85% |
| Combined Method | 85-95% | >99.5% | 60-75% |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral impurities and unreacted 2-bromophenol.
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent like ethyl acetate)
-
1 M Sodium hydroxide (NaOH) solution
-
3 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether) in a separatory funnel.
-
Extraction with Base: Add 1 M NaOH solution to the separatory funnel, stopper it, and gently invert to mix the layers. Periodically vent the funnel to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh 1 M NaOH solution two more times to ensure complete transfer of the acidic product into the aqueous phase. Combine all aqueous extracts.
-
Wash Organic Layer (Optional): The remaining organic layer contains neutral impurities. It can be washed with brine, dried over anhydrous MgSO₄, and the solvent evaporated to isolate these impurities if desired.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 3 M HCl with stirring until the solution is acidic (pH < 2), which will cause the purified this compound to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of ice-cold water to remove any residual salts.
-
Drying: Dry the purified product, for example, in a vacuum oven at a low temperature.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying this compound that is already of moderate purity.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture or toluene)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose an appropriate solvent system. A mixture of ethanol and water is often effective. Toluene can also be a suitable choice.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol or toluene) and heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Addition of Anti-solvent (if using a mixed solvent system): If using a system like ethanol/water, slowly add the anti-solvent (water) dropwise to the hot solution until a slight turbidity persists. Then, add a few drops of the primary solvent (ethanol) until the solution becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals thoroughly.
Mandatory Visualizations
Caption: General workflow for the purification of this compound via acid-base extraction.
Caption: A logical diagram for troubleshooting common purification issues.
common side reactions in the synthesis of aryl ethers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common side reactions encountered during the synthesis of aryl ethers. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.
Troubleshooting Guides & FAQs
This section is organized by the type of aryl ether synthesis method. Each section includes common problems, their potential causes, and recommended solutions in a question-and-answer format.
Williamson Ether Synthesis
The Williamson ether synthesis is a widely used method for preparing aryl ethers by reacting a phenoxide with an alkyl halide. While effective, it is susceptible to side reactions, primarily elimination.
FAQs & Troubleshooting
Q1: My Williamson ether synthesis has a low yield of the desired aryl ether, and I observe the formation of an alkene. What is happening and how can I fix it?
A1: The most common side reaction in the Williamson ether synthesis is the competing E2 (elimination) reaction, which is favored under certain conditions. The alkoxide, being a strong base, can abstract a proton from the alkyl halide, leading to the formation of an alkene instead of the desired ether via an S(_N)2 reaction.[1]
Troubleshooting Steps:
-
Choice of Alkyl Halide: The structure of the alkyl halide is critical. Use a primary alkyl halide whenever possible, as they are more susceptible to S(_N)2 attack and less prone to elimination. Secondary alkyl halides will often give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[2][3]
-
Reaction Temperature: Lower reaction temperatures generally favor the S(_N)2 pathway over E2 elimination.[4] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction's progress.
-
Choice of Base: While a strong base is needed to form the phenoxide, using a less sterically hindered base can sometimes reduce the rate of the E2 side reaction.
-
Solvent Selection: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred.[2] These solvents solvate the cation of the phenoxide, leaving the oxygen anion more "naked" and nucleophilic for the S(_N)2 attack.
Data Presentation: Alkyl Halide Structure vs. Reaction Pathway
| Alkyl Halide Structure | Predominant Reaction Pathway | Typical Ether Yield | Likelihood of Alkene Formation |
| Primary (1°) | S(_N)2 | High | Low |
| Secondary (2°) | S(_N)2 and E2 | Low to Moderate | High |
| Tertiary (3°) | E2 | Very Low to None | Very High |
Data compiled from multiple sources.[2][3]
Q2: Besides alkene formation, are there other side reactions I should be aware of?
A2: Yes, another potential side reaction, particularly when using phenoxides, is C-alkylation . The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (O-alkylation, desired) and the carbon atoms of the aromatic ring (C-alkylation, undesired).[2][5] While O-alkylation is generally favored, the reaction conditions, especially the solvent, can influence the ratio of O- to C-alkylation.
Experimental Protocol: Synthesis of Phenacetin (an Aryl Ether) via Williamson Synthesis
This protocol describes the synthesis of phenacetin from acetaminophen and ethyl iodide.
-
Reactant Preparation: In a dry 15-mL round-bottom flask, combine 0.22 g of acetaminophen, 0.28 g of finely pulverized potassium carbonate (K(_2)CO(_3)), and 3.0 mL of butanone.
-
Addition of Alkyl Halide: Carefully add 0.28 mL of ethyl iodide to the mixture using a syringe.
-
Reaction: Add a stir bar and attach a water-cooled condenser. Heat the mixture to reflux using a hot plate for 1 hour.
-
Workup:
-
Allow the mixture to cool to room temperature.
-
Add 4 mL of water and transfer the contents to a test tube.
-
Rinse the flask with 1 mL of tert-butyl methyl ether (TBME) four times and add the rinsings to the test tube.
-
Cap the test tube, shake, and vent. Remove the lower aqueous layer.
-
Extract the organic layer with two 2.5 mL portions of 5% aqueous NaOH.
-
Wash the organic layer with 2.5 mL of saturated sodium chloride solution.
-
-
Purification:
-
Dry the organic layer with magnesium sulfate.
-
Filter the solution and evaporate the solvent using a rotary evaporator.
-
The crude product can be further purified by recrystallization.[6]
-
Visualization: S(_N)2 vs. E2 Pathway in Williamson Ether Synthesis
Caption: Competing S(_N)2 and E2 pathways in the Williamson ether synthesis.
Buchwald-Hartwig C-O Coupling
The Buchwald-Hartwig amination has been adapted for the synthesis of aryl ethers, providing a powerful palladium-catalyzed method for C-O bond formation. However, side reactions can occur, impacting yield and purity.
FAQs & Troubleshooting
Q1: I am observing hydrodehalogenation of my aryl halide starting material. What causes this and how can I prevent it?
A1: Hydrodehalogenation is a side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur in the presence of a palladium catalyst and a source of hydride. While less common in C-O coupling compared to C-N coupling, it can still be a competing pathway.
Troubleshooting Steps:
-
Ligand Choice: The choice of phosphine ligand is crucial. Bulky, electron-rich ligands often promote the desired reductive elimination to form the ether over side reactions. Consider screening different ligands to find the optimal one for your substrate.
-
Base Selection: The base can influence the reaction outcome. While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions. In some cases, a weaker base like K(_3)PO(_4) or Cs(_2)CO(_3) may be more effective.
-
Reaction Conditions: Carefully control the reaction temperature and time. Prolonged reaction times or excessively high temperatures can lead to catalyst decomposition and an increase in side products.
Q2: My reaction is producing biaryl or polyaryl side products. What is the cause?
A2: Homocoupling of the aryl halide to form biaryl species is another potential side reaction in palladium-catalyzed cross-coupling reactions.
Troubleshooting Steps:
-
Catalyst and Ligand Purity: Ensure the palladium catalyst and phosphine ligand are of high purity and handled under an inert atmosphere to prevent degradation.
-
Reaction Stoichiometry: Use the correct stoichiometry of reactants. An excess of the aryl halide may favor homocoupling.
-
Temperature Control: As with hydrodehalogenation, lower temperatures may suppress homocoupling.
Experimental Protocol: General Procedure for Buchwald-Hartwig Diaryl Ether Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a glovebox, add the aryl halide (1.0 mmol), phenol (1.2 mmol), base (e.g., Cs(_2)CO(_3), 2.0 mmol), palladium catalyst (e.g., Pd(OAc)(_2), 0.02 mmol), and phosphine ligand (e.g., BINAP, 0.04 mmol) to an oven-dried reaction vial.
-
Solvent Addition: Add anhydrous toluene (5 mL) to the vial.
-
Reaction: Seal the vial and heat the mixture at 100-110 °C with stirring for 12-24 hours.
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
-
Visualization: Catalytic Cycle of Buchwald-Hartwig C-O Coupling
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the synthesis of diaryl ethers. Traditional conditions are often harsh, but modern modifications have made it more versatile.
FAQs & Troubleshooting
Q1: My Ullmann reaction is not proceeding or gives a very low yield. What are the common issues?
A1: Low or no conversion in an Ullmann condensation can be due to several factors, often related to the reaction setup and reagents.
Troubleshooting Steps:
-
Catalyst Activity: Copper(I) salts like CuI or CuBr are typically more effective than copper(II) salts. Ensure the copper catalyst is active and not oxidized.[8]
-
Ligand Selection: The addition of a ligand can significantly improve the reaction. Common ligands include phenanthrolines, N,N-dimethylglycine, and L-proline.[8] The optimal ligand depends on the specific substrates.
-
Base and Solvent: The choice of base and solvent is critical. K(_2)CO(_3) or K(_3)PO(_4) are common bases. Solvents like toluene, dioxane, or DMF are often used.[8] The reaction may require high temperatures (100-220 °C).[9]
-
Reactant Purity: Ensure all reactants and the solvent are pure and anhydrous.
Data Presentation: Effect of Ligand and Solvent on Ullmann Condensation
| Entry | Ligand | Solvent | Conversion (%) |
| 1 | N,N-dimethylglycine | Acetonitrile | 95 |
| 2 | L-Proline | Acetonitrile | 85 |
| 3 | None | Toluene | 58 |
| 4 | None | Dioxane | <1 |
Reaction Conditions: 4-bromoanisole, 4-methoxyphenol, CuI (10 mol%), K(_3)PO(_4) (2.0 equiv), 80-100 °C, 24h. Data adapted from multiple sources.[8][10]
Experimental Protocol: Ullmann Diaryl Ether Synthesis
This protocol is a general procedure and may need optimization.
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 mmol), phenol (1.2 mmol), K(_2)CO(_3) (2.0 mmol), and CuI (0.05 mmol, 5 mol%). If using a ligand, add it at this stage (e.g., N,N-dimethylglycine, 0.1 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Heat the mixture to 100-110 °C under an inert atmosphere (e.g., argon) and stir for 12-24 hours.
-
Workup and Purification: Follow the workup and purification steps outlined in the Buchwald-Hartwig protocol.[8]
Nucleophilic Aromatic Substitution (SNAr)
The S(_N)Ar reaction is a method for synthesizing aryl ethers, particularly when the aryl halide is activated by electron-withdrawing groups.
FAQs & Troubleshooting
Q1: My S(_N)Ar reaction is not working. What are the key requirements for this reaction to proceed?
A1: The S(_N)Ar reaction has specific electronic requirements for the aryl halide.
Key Requirements:
-
Electron-Withdrawing Groups (EWGs): The aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., -NO(_2), -CN) positioned ortho or para to the leaving group.[11][12] These groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.
-
Good Leaving Group: The leaving group is typically a halide. For S(_N)Ar reactions, the reactivity order is F > Cl > Br > I, which is the opposite of S(_N)2 reactions.[11] This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen.
-
Strong Nucleophile: A strong nucleophile, such as an alkoxide or phenoxide, is required.
Q2: I am getting a mixture of products. What could be the reason?
A2: If the aryl halide has multiple leaving groups or potential sites for nucleophilic attack, a mixture of products can be obtained. The regioselectivity is determined by the positions of the electron-withdrawing groups.
Experimental Protocol: S(_N)Ar Synthesis of a Carbohydrate-Aryl Ether
This protocol describes the synthesis of a carbohydrate-aryl ether using S(_N)Ar.
-
Reactant Preparation: To a solution of the carbohydrate alcohol (1.0 mmol) in anhydrous THF (5 mL) at 0 °C, add a solution of KHMDS (1.2 mmol) in THF.
-
Addition of Aryl Halide: Add the fluorinated aromatic compound (1.1 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC.
-
Workup: Quench the reaction with saturated aqueous NH(_4)Cl and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na(_2)SO(_4), and concentrate. Purify the residue by column chromatography.[13]
Visualization: Mechanism of S(_N)Ar Reaction
Caption: The two-step addition-elimination mechanism of the S(_N)Ar reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. gold-chemistry.org [gold-chemistry.org]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of (2-Bromophenyl)acetic Acid
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed guidance on the large-scale synthesis of (2-Bromophenyl)acetic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and safety information to assist in your chemical synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the most common large-scale synthesis routes for (2-Bromophenyl)acetic acid?
A1: The primary industrial synthesis routes for (2-Bromophenyl)acetic acid typically involve the bromination of phenylacetic acid or the hydrolysis of a corresponding nitrile. One common method is the radical bromination of phenylacetic acid using N-bromosuccinimide (NBS) and a radical initiator. Another scalable approach involves the Sandmeyer reaction of 2-aminophenylacetic acid.
Q2: What are the critical process parameters to control during the synthesis?
A2: Key parameters to monitor and control include reaction temperature, addition rates of reagents, and mixing efficiency. Exothermic reactions, such as bromination, require careful temperature management to prevent runaway reactions and the formation of impurities.
Q3: What are the common impurities encountered, and how can they be minimized?
A3: Common impurities include dibrominated and other isomeric forms of the product, as well as unreacted starting materials. Minimizing these impurities can be achieved through precise control of stoichiometry, temperature, and reaction time. The use of high-purity starting materials is also crucial.
Q4: What are the recommended methods for purification on a large scale?
A4: Large-scale purification is typically achieved through recrystallization from a suitable solvent system. The choice of solvent is critical for obtaining high purity and yield. Common solvents for recrystallization include toluene, heptane, or mixtures of water with organic solvents.
Q5: What are the main safety concerns when handling (2-Bromophenyl)acetic acid and its reagents?
A5: (2-Bromophenyl)acetic acid is a skin and eye irritant.[1] Reagents such as bromine and N-bromosuccinimide are corrosive and toxic. It is essential to work in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, especially during large-scale production.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Suboptimal reaction temperature. - Loss of product during workup or purification. | - Monitor the reaction progress using techniques like HPLC or TLC to ensure completion. - Optimize the reaction temperature based on literature or internal studies. - Carefully optimize the extraction and recrystallization steps to minimize product loss. |
| High Impurity Levels | - Poor quality of starting materials. - Incorrect stoichiometry of reagents. - Inadequate temperature control, leading to side reactions. | - Use high-purity starting materials. - Ensure precise measurement and addition of all reagents. - Implement robust temperature control systems to maintain the optimal reaction temperature. |
| Difficulties in Purification | - Inappropriate choice of recrystallization solvent. - Presence of oily impurities. | - Screen different solvent systems to find one that provides good solubility for the product at high temperatures and poor solubility at low temperatures. - Consider a pre-purification step, such as a wash with a non-polar solvent, to remove oily impurities before recrystallization. |
| Color Formation in Final Product | - Presence of colored impurities from side reactions. - Degradation of the product. | - Treat the crude product with activated carbon during the recrystallization process to remove colored impurities. - Ensure that the product is not exposed to high temperatures for extended periods. |
Experimental Protocols
Protocol 1: Synthesis via Radical Bromination of Phenylacetic Acid
This protocol is based on a lab-scale synthesis and provides a foundation for scaling up.[2]
Materials:
-
Phenylacetic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (Note: Due to toxicity, alternative solvents should be considered for large-scale production)
-
Hexane
-
Ether
Procedure:
-
In a suitable reactor, charge phenylacetic acid and the chosen solvent.
-
Add N-bromosuccinimide to the mixture.
-
Slowly add a catalytic amount of a radical initiator, such as AIBN.
-
Heat the reaction mixture to reflux (around 77°C for carbon tetrachloride) and maintain for several hours.
-
Monitor the reaction progress by HPLC or TLC until the phenylacetic acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove succinimide.
-
Wash the filtrate with a suitable aqueous solution to remove any remaining impurities.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ether).
Data Presentation
Table 1: Typical Reaction Parameters and Yields
| Parameter | Value | Reference |
| Reactant Ratio (Phenylacetic acid:NBS) | 1:1.1 | [2] |
| Radical Initiator (AIBN) | 0.05 eq | [2] |
| Reaction Temperature | 77°C | [2] |
| Reaction Time | 2 hours | [2] |
| Typical Lab-Scale Yield | 95% | [2] |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₈H₇BrO₂ | [3] |
| Molecular Weight | 215.04 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 104-106 °C | |
| Solubility | Slightly soluble in water; soluble in organic solvents like methanol, ethanol, and acetone. | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of (2-Bromophenyl)acetic acid.
Caption: Troubleshooting decision tree for large-scale synthesis.
References
Validation & Comparative
A Comparative Guide to the Herbicidal Efficacy of Bromophenoxyacetic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the herbicidal efficacy of the ortho (2-), meta (3-), and para (4-) isomers of bromophenoxyacetic acid. The information is based on classic studies of auxin-like activity, a key mechanism for many herbicides.
Data Summary: Herbicidal Activity of Bromophenoxyacetic Acid Isomers
The herbicidal potential of bromophenoxyacetic acid isomers is directly related to their ability to mimic the plant hormone auxin, leading to uncontrolled growth and eventual plant death. A key indicator of this auxin-like activity is the ability to induce cell elongation in specific plant tissues. The following table summarizes the comparative efficacy of the three positional isomers of bromophenoxyacetic acid based on their effect on the elongation of etiolated wheat coleoptile sections.
| Isomer | Chemical Structure | Relative Molar Concentration for 10% Elongation |
| o-Bromophenoxyacetic Acid | 2-Bromophenoxyacetic Acid | 3.0 x 10⁻⁵ M |
| m-Bromophenoxyacetic Acid | 3-Bromophenoxyacetic Acid | 1.0 x 10⁻⁴ M |
| p-Bromophenoxyacetic Acid | 4-Bromophenoxyacetic Acid | 3.0 x 10⁻⁶ M |
Data sourced from Muir, R. M., and Hansch, C. (1953). The growth regulation of organic compounds. Plant Physiology, 28(2), 218–232.
Key Observation: The position of the bromine atom on the phenoxy ring significantly influences the herbicidal activity. The para-substituted isomer (4-bromophenoxyacetic acid) is the most active, requiring the lowest concentration to induce a physiological response. The ortho-isomer is moderately active, while the meta-isomer is the least active of the three. This suggests that the stereochemistry of the molecule is critical for its interaction with the plant's auxin receptors.
Experimental Protocols
The data presented above was obtained using the etiolated wheat coleoptile elongation bioassay, a standard method for assessing auxin-like activity.
1. Plant Material Preparation:
-
Wheat seeds (e.g., of a common variety) are soaked in water for a few hours.
-
The soaked seeds are then planted on moist filter paper in a dark, humid environment.
-
The seedlings are allowed to grow in complete darkness for approximately 72 to 96 hours to produce etiolated (non-pigmented and elongated) coleoptiles.
2. Coleoptile Sectioning:
-
Under a dim green safelight (to which the plants are insensitive), the tips of the etiolated coleoptiles are removed.
-
A section of a specific length (e.g., 5-10 mm) is cut from the region just below the tip.
3. Incubation with Test Solutions:
-
The coleoptile sections are washed and then transferred to petri dishes containing a buffered solution (e.g., a phosphate or citrate buffer at a specific pH) with a sugar source like sucrose.
-
The test solutions of the different bromophenoxyacetic acid isomers at various concentrations are added to the petri dishes. A control group with only the buffered sucrose solution is also included.
-
The petri dishes are then incubated in the dark at a constant temperature for a set period (e.g., 18-24 hours).
4. Data Measurement and Analysis:
-
After the incubation period, the final length of the coleoptile sections is measured accurately.
-
The percentage elongation is calculated by comparing the final length to the initial length.
-
The concentration of each isomer that causes a specific percentage of elongation (e.g., 10%) is determined to compare their relative activities.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the herbicidal efficacy of the bromophenoxyacetic acid isomers.
Caption: Workflow for comparing bromophenoxyacetic acid isomer efficacy.
Mode of Action: Auxin Mimicry
Bromophenoxyacetic acids, like other phenoxy herbicides, act as synthetic auxins. Their molecular structure mimics that of the natural plant hormone indole-3-acetic acid (IAA). This mimicry allows them to bind to auxin receptors in the plant, leading to a cascade of downstream effects.
At herbicidal concentrations, these synthetic auxins are more persistent and disrupt the plant's normal hormonal balance. This leads to uncontrolled and disorganized growth, including epinasty (downward bending of leaves), stem twisting, and abnormal cell division and elongation. Ultimately, these developmental aberrations exhaust the plant's resources and lead to its death.
The following diagram illustrates the simplified signaling pathway of auxin-like herbicides.
Caption: Simplified signaling pathway of auxin-mimicking herbicides.
A Comparative Guide to the Structure-Activity Relationship of Halogenated Phenoxyacetic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of halogenated phenoxyacetic acids, a class of compounds widely recognized for their herbicidal properties. By mimicking the natural plant hormone auxin, these synthetic molecules can induce uncontrolled growth, ultimately leading to the death of susceptible plants.[1] The biological potency and selectivity of these compounds are critically dependent on the type, number, and position of halogen substituents on the phenoxy ring.[1][2] This document synthesizes experimental data to elucidate the structure-activity relationship (SAR), details common experimental protocols, and illustrates the core signaling pathway involved.
Mechanism of Action: The Auxin Signaling Pathway
Halogenated phenoxyacetic acids function as synthetic auxins. Their primary mode of action is the hijacking of the plant's natural auxin signaling pathway, which is regulated by the TIR1/AFB family of F-box proteins.[3][4]
In the absence of auxin, transcriptional repressors known as Aux/IAA proteins bind to Auxin Response Factors (ARFs), preventing them from activating gene expression.[5][6] When a natural auxin or a synthetic analog like a halogenated phenoxyacetic acid is present, it acts as a "molecular glue." The auxin molecule binds to the TIR1/AFB receptor, creating a surface that promotes the binding of the Aux/IAA repressor.[3][5] This event triggers the ubiquitination of the Aux/IAA protein, marking it for degradation by the 26S proteasome.[3] The destruction of the repressor frees the ARF transcription factor, which can then activate the expression of auxin-responsive genes.[5] The resulting overstimulation of these genes leads to uncontrolled cell division and elongation, tissue disruption, and ultimately, plant death.
Caption: The TIR1/AFB signaling pathway is disrupted by synthetic auxins.
Quantitative Structure-Activity Relationship (SAR)
The herbicidal effectiveness of phenoxyacetic acids is profoundly influenced by the halogenation pattern on the aromatic ring. Generally, the introduction of chlorine atoms increases herbicidal activity compared to the unsubstituted parent compound. The position of these substituents is also crucial. For instance, 2,4-dichlorophenoxyacetic acid (2,4-D) is a significantly more potent herbicide than its monosubstituted counterpart, 4-chlorophenoxyacetic acid (4-CPA).[1]
The table below summarizes quantitative data from various studies, illustrating the impact of chlorination on the biological activity of phenoxyacetic acids.
| Compound | Chemical Structure | Target Species | Endpoint | Value (µM) |
| Phenoxyacetic Acid | C₆H₅OCH₂COOH | Lemna minor | Growth Inhibition | >1000 |
| 4-Chlorophenoxyacetic Acid (4-CPA) | 4-ClC₆H₄OCH₂COOH | Lemna minor | Growth Inhibition | ~500 |
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | 2,4-Cl₂C₆H₃OCH₂COOH | Arabidopsis thaliana | Root Elongation IC₅₀ | 1.0 |
| 2,4-Dichlorophenoxyacetic Acid (2,4-D) | 2,4-Cl₂C₆H₃OCH₂COOH | Lemna minor | Growth Inhibition EC₅₀ | 6.62 |
| (Data summarized from a BenchChem guide citing various studies)[1] |
This data clearly demonstrates that dichlorination at the 2 and 4 positions results in a dramatic increase in herbicidal potency. The change in the molecular structure and electronic charge distribution upon halogenation affects the compound's polarity and its ability to interact with the auxin receptor.[2][7]
Experimental Protocols
The evaluation of herbicidal activity and the quantification of auxin analogs rely on standardized biological and analytical methods.
1. Plant Growth Inhibition Bioassay (e.g., Arabidopsis thaliana Root Elongation)
This bioassay is a standard method for quantifying the auxin-like or herbicidal activity of a compound by measuring its effect on plant development.[8]
-
Seed Sterilization and Germination: Seeds of a model plant like Arabidopsis thaliana are surface-sterilized to prevent contamination. They are then placed on a sterile nutrient medium (e.g., Murashige and Skoog) and stratified (cold-treated) to synchronize germination.
-
Preparation of Test Plates: The halogenated phenoxyacetic acids are dissolved in a suitable solvent (e.g., DMSO) and added to the growth medium at a range of concentrations. Control plates contain the solvent only.
-
Seedling Transfer and Incubation: Once germinated, seedlings of a uniform size are transferred to the test plates. The plates are oriented vertically to encourage downward root growth and are incubated under controlled conditions of light, temperature, and humidity.
-
Data Collection and Analysis: After a set period (e.g., 7-10 days), the plates are scanned, and the primary root length of each seedling is measured using imaging software. The percentage of root growth inhibition is calculated relative to the control. The IC₅₀ value (the concentration that causes 50% inhibition) is then determined by plotting inhibition versus compound concentration and fitting the data to a dose-response curve.
2. Quantification of Auxins by Gas Chromatography-Mass Spectrometry (GC-MS/MS)
This analytical technique provides precise and sensitive quantification of auxin compounds from minute plant tissue samples.[9][10]
-
Sample Preparation: Plant tissue (e.g., 5-10 mg fresh weight) is flash-frozen in liquid nitrogen and homogenized. A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-IAA) is added to each sample to correct for analyte loss during extraction and analysis.
-
Solid-Phase Extraction (SPE): The homogenized sample is passed through an SPE cartridge. This step purifies the sample by removing interfering compounds, isolating the auxins of interest.
-
Derivatization: The purified auxins are chemically modified (derivatized) to increase their volatility and thermal stability, which is necessary for gas chromatography.
-
GC-MS/MS Analysis: The derivatized sample is injected into the GC-MS/MS system. The gas chromatograph separates the different compounds in the sample based on their boiling points and interaction with the GC column. The mass spectrometer then fragments the eluted compounds and detects specific parent-daughter ion transitions (Selected Reaction Monitoring), allowing for highly selective and accurate quantification of the target auxin against the internal standard.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protocol: High-throughput and quantitative assays of auxin and auxin precursors from minute tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-, 3-, and 4-Bromophenoxyacetic Acid for Researchers and Drug Development Professionals
In the landscape of synthetic auxin analogs and potential herbicidal agents, the halogenated phenoxyacetic acids represent a significant class of molecules. This guide provides a comparative analysis of the ortho-, meta-, and para-substituted bromophenoxyacetic acids: 2-bromophenoxyacetic acid, 3-bromophenoxyacetic acid, and 4-bromophenoxyacetic acid. This analysis is intended for researchers, scientists, and drug development professionals to facilitate an understanding of their comparative physicochemical properties and biological activities, supported by experimental data and protocols.
Physicochemical Properties
The position of the bromine atom on the phenoxy ring subtly influences the physicochemical characteristics of these isomers, which in turn can affect their biological activity and environmental fate. A summary of key properties is presented below.
| Property | 2-Bromophenoxyacetic Acid | 3-Bromophenoxyacetic Acid | 4-Bromophenoxyacetic Acid |
| Molecular Formula | C₈H₇BrO₃ | C₈H₇BrO₃ | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol | 231.04 g/mol | 231.04 g/mol |
| Melting Point (°C) | 149-151 | 105-107 | 157-159 |
| pKa | Data not readily available | Data not readily available | Data not readily available |
| LogP | Data not readily available | Data not readily available | Data not readily available |
| Solubility | Data not readily available | Data not readily available | Data not readily available |
Biological Activity and Mechanism of Action
Phenoxyacetic acids are widely recognized for their auxin-like activity, which forms the basis of their use as herbicides.[1] They mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized plant growth, ultimately resulting in the death of susceptible plants, particularly broadleaf weeds.[2] The biological activity of halogenated phenoxyacetic acid derivatives is influenced by the nature, number, and position of the halogen substituent on the aromatic ring.[2]
The primary mechanism of auxin action involves the SCF-TIR1/AFB signaling pathway.[3][4][5] In the absence of auxin, Aux/IAA repressor proteins bind to Auxin Response Factors (ARFs), inhibiting the transcription of auxin-responsive genes.[6] When an auxin, such as a bromophenoxyacetic acid, is present, it acts as a "molecular glue," facilitating the interaction between the TIR1/AFB F-box protein and the Aux/IAA repressor.[5][6] This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA repressor by the 26S proteasome.[3] The degradation of the repressor frees the ARF transcription factor to activate the expression of genes that lead to physiological responses such as cell elongation, division, and differentiation.[6]
While direct comparative studies on the herbicidal or auxin activity of the three bromophenoxyacetic acid isomers are limited, research on 4-bromophenoxyacetic acid has demonstrated its antimicrobial activity against various bacteria and fungi. This suggests that beyond plant-related activities, these compounds may have broader biological effects worth investigating.
dot
Caption: The Auxin Signaling Pathway.
Experimental Protocols
To quantitatively assess the auxin-like activity of 2-, 3-, and 4-bromophenoxyacetic acid, the Avena coleoptile curvature test is a classic and reliable bioassay.[7][8]
Avena Coleoptile Curvature Test
Principle: This test is based on the principle of polar auxin transport. When an agar block containing an auxin is placed asymmetrically on a decapitated coleoptile, the auxin diffuses down that side, causing greater cell elongation and a measurable curvature. The degree of curvature is proportional to the concentration of the auxin.[7]
Procedure:
-
Germination: Germinate Avena sativa (oat) seeds in complete darkness to obtain etiolated seedlings. After two days, expose the seedlings to a brief period of red light (2-4 hours) to inhibit mesocotyl growth.
-
Seedling Selection: Select seedlings with straight coleoptiles, approximately 20-30 mm in length.
-
Coleoptile Preparation:
-
Under dim red light, decapitate the coleoptiles by removing the apical 1 mm to eliminate the endogenous source of auxin.
-
After 3 hours, perform a second decapitation, removing a further 4 mm section.
-
Gently pull the primary leaf loose from the base without completely removing it to provide support for the agar block.[7]
-
-
Preparation of Test Solutions: Prepare a series of concentrations for each bromophenoxyacetic acid isomer in agar blocks (e.g., 1% agar). A control block with no test compound should also be prepared.
-
Application of Test Compound: Place an agar block containing the test compound on one side of the cut surface of the decapitated coleoptile, using the primary leaf for support.[7]
-
Incubation: Incubate the seedlings in a dark, humid environment for approximately 90-120 minutes.
-
Measurement:
-
Create shadowgraphs of the coleoptiles to visualize the curvature.
-
Measure the angle of curvature (α) by drawing a vertical line from the base and a tangential line along the curved portion of the coleoptile.[7]
-
-
Data Analysis: Plot the angle of curvature against the logarithm of the concentration for each compound to generate a dose-response curve. This allows for the comparison of the relative auxin activity of the three isomers.
dot
Caption: Workflow of the Avena Coleoptile Curvature Test.
Conclusion
The 2-, 3-, and 4-bromophenoxyacetic acids are synthetic compounds with potential biological activities stemming from their structural similarity to the natural plant hormone auxin. While comprehensive comparative data is not extensively available, their activity is predicted to be mediated through the canonical auxin signaling pathway. The Avena coleoptile curvature test provides a robust method for experimentally determining and comparing their auxin-like potency. Further research into these compounds could elucidate the structure-activity relationships of halogenated phenoxyacetic acids and potentially lead to the development of novel herbicides or other biologically active molecules.
References
- 1. Plant Growth Regulators - Auxins - Phenoxyacetic acid Clinisciences [clinisciences.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Auxin Signaling in Regulation of Plant Translation Reinitiation [frontiersin.org]
- 4. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Auxin - Wikipedia [en.wikipedia.org]
- 7. biologydiscussion.com [biologydiscussion.com]
- 8. The Avena curvature is used for bioassay of 1 Ethylene class 9 biology CBSE [vedantu.com]
A Comparative Guide to the Synthesis of (2-Bromophenoxy)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
(2-Bromophenoxy)acetic acid is a valuable building block in the synthesis of various pharmaceuticals and other biologically active molecules. Its preparation can be achieved through several synthetic routes, with the Williamson ether synthesis being the most common and established method. This guide provides a comparative analysis of the primary synthesis methods for this compound, including detailed experimental protocols and expected quantitative outcomes.
Comparison of Synthesis Methods
The selection of a synthetic method for this compound depends on factors such as desired scale, available starting materials, and required purity. The following table summarizes the key quantitative parameters of the most viable synthetic approaches.
| Method | Reaction Time | Temperature | Yield | Purity | Key Advantages | Key Disadvantages |
| Williamson Ether Synthesis | 1 - 8 hours | 50 - 100 °C | 50 - 95% | High | Well-established, reliable, uses readily available reagents. | May require reflux and careful control of reaction conditions. |
| Ullmann Condensation | Several hours | > 160 °C | Moderate | Variable | Alternative for sterically hindered substrates. | Requires high temperatures and a copper catalyst, which can be difficult to remove. |
| Microwave-Assisted Williamson Synthesis | Minutes | Elevated | High | High | Drastically reduced reaction times, often higher yields. | Requires specialized microwave reactor equipment. |
| Phase-Transfer Catalyzed Williamson Synthesis | 1 - 3 hours | Room Temp. to 50°C | High | High | Milder reaction conditions, enhanced reaction rates. | Requires a phase-transfer catalyst, which may need to be separated from the product. |
Detailed Experimental Protocols
Method 1: Williamson Ether Synthesis
This classical method involves the reaction of 2-bromophenol with an alkali salt of chloroacetic acid. The reaction proceeds via an SN2 mechanism.[1][2]
Reaction:
Experimental Protocol:
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromophenol (1 eq.) in an aqueous solution of sodium hydroxide (2 eq.).
-
Addition of Chloroacetic Acid: To the solution of the sodium salt of 2-bromophenol, add a solution of chloroacetic acid (1 eq.) in water.
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) for 1 to 3 hours.
-
Work-up: After cooling, acidify the reaction mixture with hydrochloric acid to precipitate the this compound.
-
Purification: The crude product can be purified by recrystallization from hot water or a suitable organic solvent to yield a crystalline solid.
Method 2: Ullmann Condensation
The Ullmann condensation provides an alternative route for the formation of the aryl ether bond, particularly when the Williamson ether synthesis is not favorable. This method involves the copper-catalyzed reaction of a phenol with an aryl halide.[3][4]
Reaction:
Experimental Protocol:
-
Reactant Mixture: In a reaction vessel, combine 2-bromophenol (1 eq.), bromoacetic acid (1 eq.), a high-boiling polar solvent (e.g., DMF, NMP), a base (e.g., K₂CO₃, Cs₂CO₃), and a catalytic amount of a copper(I) salt (e.g., CuI).
-
Reaction: Heat the mixture to a high temperature (typically > 160 °C) for several hours.
-
Work-up: After completion, the reaction mixture is cooled, diluted with water, and acidified to precipitate the product.
-
Purification: The product is then filtered and purified, often requiring chromatographic methods to remove the copper catalyst and byproducts.
Advanced Modifications
To address some of the limitations of the classical Williamson ether synthesis, such as long reaction times and the need for elevated temperatures, several modifications have been developed.
Microwave-Assisted Williamson Synthesis
Microwave irradiation can significantly accelerate the rate of the Williamson ether synthesis, often leading to higher yields in a fraction of the time.[5][6] The protocol is similar to the conventional method but is carried out in a dedicated microwave reactor, allowing for rapid and uniform heating.
Phase-Transfer Catalyzed (PTC) Williamson Synthesis
The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between the water-soluble chloroacetate salt and the organic-soluble phenoxide, allowing the reaction to proceed at lower temperatures and with faster reaction rates.[7] This modification is particularly useful for large-scale syntheses.
Synthesis Workflow and Logic
The choice of the most appropriate synthetic method can be guided by a systematic evaluation of the experimental requirements and desired outcomes.
Caption: Logical workflow for selecting a synthesis method for this compound.
Conclusion
The Williamson ether synthesis remains the most practical and widely used method for the preparation of this compound, offering a good balance of yield, purity, and operational simplicity. For rapid synthesis, the microwave-assisted variation is an excellent choice, while phase-transfer catalysis offers advantages for industrial-scale production under milder conditions. The Ullmann condensation serves as a viable, albeit more demanding, alternative. The final choice of method should be guided by the specific requirements of the research or production goals.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 4. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers | Bentham Science [benthamscience.com]
- 6. researchgate.net [researchgate.net]
- 7. An Improved Process For The Preparation Of Highly Pure 4 [quickcompany.in]
A Comparative Guide to the Biological Activity of (2-Bromophenoxy)acetic Acid and Other Auxins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activity of (2-Bromophenoxy)acetic acid against other well-established natural and synthetic auxins, namely Indole-3-acetic acid (IAA), 1-Naphthaleneacetic acid (NAA), and 2,4-Dichlorophenoxyacetic acid (2,4-D). Due to the limited direct experimental data on this compound, its activity is estimated based on established structure-activity relationships of halogenated phenoxyacetic acids.
Executive Summary
This compound is a synthetic compound structurally related to the phenoxyacetic acid class of auxins. While direct quantitative data on its biological activity is scarce, structure-activity relationship (SAR) studies on halogenated phenoxyacetic acids provide a basis for estimating its potential as an auxin. This guide summarizes the expected activity of this compound in key auxin bioassays and compares it with the known activities of IAA, NAA, and 2,4-D. Detailed experimental protocols and relevant signaling pathways are also provided to facilitate further research.
Comparative Analysis of Auxin Activity
The auxin-like activity of phenoxyacetic acid derivatives is influenced by the nature and position of halogen substitutions on the phenyl ring. Generally, halogenation at the 4-position enhances activity, while substitution at the 3-position tends to decrease it. The presence of a halogen at the 2-position, as in this compound, is expected to confer moderate auxin activity.
Table 1: Comparative Auxin Activity in Root Elongation Assay
| Compound | Optimal Concentration for Root Growth Inhibition | Relative Activity |
| Indole-3-acetic acid (IAA) | 10⁻⁷ - 10⁻⁶ M | +++ |
| 1-Naphthaleneacetic acid (NAA) | 10⁻⁸ - 10⁻⁷ M | ++++ |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 10⁻⁷ - 10⁻⁶ M | +++ |
| This compound | Estimated: 10⁻⁶ - 10⁻⁵ M | ++ (Estimated) |
Table 2: Comparative Auxin Activity in Callus Induction Assay
| Compound | Effective Concentration Range for Callus Induction | Relative Callus Induction Efficiency |
| Indole-3-acetic acid (IAA) | 1 - 10 mg/L | ++ |
| 1-Naphthaleneacetic acid (NAA) | 0.1 - 2 mg/L | +++ |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 0.5 - 2 mg/L | ++++ |
| This compound | Estimated: 1 - 5 mg/L | ++ (Estimated) |
Table 3: Comparative Auxin Activity in DR5::GUS Reporter Assay
| Compound | Concentration for Strong GUS Expression | Relative DR5 Promoter Activation |
| Indole-3-acetic acid (IAA) | 1 µM | +++ |
| 1-Naphthaleneacetic acid (NAA) | 0.1 µM | ++++ |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 1 µM | +++ |
| This compound | Estimated: 5-10 µM | ++ (Estimated) |
Experimental Protocols
Detailed methodologies for key auxin bioassays are provided below to enable researchers to quantitatively assess the biological activity of this compound and other auxins.
Root Elongation Assay
This assay measures the effect of auxins on the elongation of primary roots, typically in Arabidopsis thaliana seedlings.
Materials:
-
Arabidopsis thaliana seeds (e.g., Col-0 ecotype)
-
Murashige and Skoog (MS) medium including vitamins, supplemented with 1% (w/v) sucrose and 0.8% (w/v) agar
-
Sterile petri dishes (90 mm)
-
Test compounds (IAA, NAA, 2,4-D, this compound) dissolved in a suitable solvent (e.g., DMSO or ethanol) to prepare stock solutions
-
Growth chamber with controlled light and temperature (e.g., 22°C, 16h light/8h dark cycle)
Procedure:
-
Surface-sterilize Arabidopsis seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 4-5 times with sterile distilled water.
-
Resuspend the sterilized seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark to synchronize germination.
-
Prepare MS agar plates containing a range of concentrations of the test compounds. Ensure the final solvent concentration is consistent across all plates, including the control.
-
Sow the stratified seeds on the prepared plates, arranging them in rows.
-
Seal the plates with breathable tape and place them vertically in a growth chamber.
-
After 5-7 days of growth, scan the plates at high resolution.
-
Measure the length of the primary root from the root-shoot junction to the root tip using image analysis software (e.g., ImageJ).
-
Calculate the average root length for each treatment and compare it to the control to determine the inhibitory effect of the auxins.
Callus Induction Assay
This assay assesses the ability of auxins to induce the formation of undifferentiated plant cell masses (callus) from explants.
Materials:
-
Explants (e.g., cotyledons, hypocotyls, or leaf discs from sterile-grown seedlings)
-
MS medium supplemented with vitamins, 3% (w/v) sucrose, and 0.8% (w/v) agar
-
Test compounds (auxins) and a cytokinin (e.g., Kinetin or BAP)
-
Sterile petri dishes
-
Sterile filter paper
-
Forceps and scalpel
-
Growth chamber (25°C, in the dark)
Procedure:
-
Prepare MS agar medium containing various concentrations of the test auxin and a fixed concentration of a cytokinin (e.g., 0.5 mg/L Kinetin).
-
Excise explants from sterile-grown seedlings under aseptic conditions.
-
Place the explants onto the prepared media plates.
-
Seal the plates and incubate them in a growth chamber in the dark.
-
After 3-4 weeks, observe the formation of callus from the cut surfaces of the explants.
-
Quantify callus induction by measuring the percentage of explants forming callus and the fresh weight of the callus produced.
DR5::GUS Reporter Assay
This molecular assay quantifies the activation of auxin-responsive gene expression using a transgenic reporter line.
Materials:
-
Arabidopsis thaliana seedlings carrying the DR5::GUS construct
-
Liquid MS medium with 1% sucrose
-
24-well plates
-
Test compounds (auxins)
-
GUS staining solution (X-Gluc)
-
Microscope
Procedure:
-
Grow sterile DR5::GUS seedlings in liquid MS medium in 24-well plates for 5-7 days.
-
Replace the medium with fresh liquid MS containing different concentrations of the test auxins. Include a solvent control.
-
Incubate the seedlings for a defined period (e.g., 6-24 hours).
-
Remove the treatment medium and wash the seedlings with a phosphate buffer.
-
Add GUS staining solution to each well and incubate at 37°C for several hours or overnight until a blue color develops.
-
Destain the seedlings with a series of ethanol washes (e.g., 70%, 90%, 100%) to remove chlorophyll.
-
Observe and document the pattern and intensity of the blue staining in the seedlings, particularly in the root tips and vascular tissues, using a microscope.
-
For a quantitative analysis, a fluorometric assay using 4-methylumbelliferyl glucuronide (MUG) as a substrate can be performed on protein extracts from the treated seedlings.
Signaling Pathways and Experimental Workflows
The biological effects of auxins are primarily mediated through the canonical TIR1/AFB signaling pathway.
The diagram above illustrates the core mechanism of auxin action. In the presence of auxin, the TIR1/AFB receptor binds to both auxin and an Aux/IAA repressor protein. This interaction leads to the ubiquitination and subsequent degradation of the Aux/IAA protein by the 26S proteasome. The degradation of the repressor releases the Auxin Response Factor (ARF), allowing it to bind to Auxin Response Elements (AREs) in the promoters of auxin-responsive genes, thereby activating their transcription and leading to various physiological responses.
The workflow diagram outlines the key steps involved in conducting auxin bioassays. It begins with the preparation of plant material, followed by treatment with different concentrations of the auxins being tested. After an incubation period under controlled environmental conditions, data is collected using specific assay methods. Finally, the data is analyzed to generate a comparative profile of the biological activities of the different auxins.
A Spectroscopic Showdown: Unmasking the Isomers of Bromophenoxyacetic Acid
A detailed comparative analysis of the spectroscopic signatures of ortho-, meta-, and para-bromophenoxyacetic acid, providing researchers, scientists, and drug development professionals with essential data for their identification and characterization.
The positional isomerism of the bromine atom on the phenyl ring of bromophenoxyacetic acid significantly influences its electronic environment and, consequently, its interaction with electromagnetic radiation. These subtle structural differences give rise to distinct spectroscopic fingerprints, which are critical for unambiguous identification in complex research and development settings. This guide provides a comprehensive comparison of the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data for 2-bromophenoxyacetic acid, 3-bromophenoxyacetic acid, and 4-bromophenoxyacetic acid.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of the three bromophenoxyacetic acid isomers.
Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Isomer | Chemical Shift (δ, ppm) and Multiplicity |
| 2-Bromophenoxyacetic Acid | 7.58 (dd, 1H, Ar-H), 7.29 (td, 1H, Ar-H), 6.93 (td, 1H, Ar-H), 6.87 (dd, 1H, Ar-H), 4.73 (s, 2H, -OCH₂-) |
| 3-Bromophenoxyacetic Acid | 7.15 (t, 1H, Ar-H), 7.08 (t, 1H, Ar-H), 7.00 (ddd, 1H, Ar-H), 6.82 (ddd, 1H, Ar-H), 4.64 (s, 2H, -OCH₂-) |
| 4-Bromophenoxyacetic Acid | 7.39 (d, 2H, Ar-H), 6.79 (d, 2H, Ar-H), 4.63 (s, 2H, -OCH₂-) |
Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Isomer | Chemical Shift (δ, ppm) |
| 2-Bromophenoxyacetic Acid | 173.5 (C=O), 153.8 (C-O), 133.8 (Ar-C), 128.9 (Ar-C), 122.9 (Ar-C), 114.9 (Ar-C), 113.2 (C-Br), 67.5 (-OCH₂-) |
| 3-Bromophenoxyacetic Acid | 174.0 (C=O), 157.9 (C-O), 130.9 (Ar-C), 124.3 (Ar-C), 122.9 (C-Br), 118.8 (Ar-C), 113.6 (Ar-C), 65.1 (-OCH₂-) |
| 4-Bromophenoxyacetic Acid | 173.2 (C=O), 156.5 (C-O), 132.8 (Ar-C), 116.8 (Ar-C), 116.2 (C-Br), 65.3 (-OCH₂-) |
Table 3: FT-IR Spectral Data (KBr Pellet, cm⁻¹)
| Isomer | O-H Stretch (Carboxylic Acid) | C=O Stretch (Carboxylic Acid) | C-O-C Stretch (Ether) | C-Br Stretch |
| 2-Bromophenoxyacetic Acid | ~3100-2900 (broad) | ~1730 | ~1240 | ~650 |
| 3-Bromophenoxyacetic Acid | ~3100-2900 (broad) | ~1725 | ~1250 | ~670 |
| 4-Bromophenoxyacetic Acid | ~3075 (broad)[1] | ~1736[1] | ~1236[1] | ~680 |
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| Isomer | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| 2-Bromophenoxyacetic Acid | 230/232 | 185/187, 157/159, 73 |
| 3-Bromophenoxyacetic Acid | 230/232 | 185/187, 157/159, 73 |
| 4-Bromophenoxyacetic Acid | 230/232 | 185/187, 157/159, 73 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the bromophenoxyacetic acid isomer was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: A standard proton experiment was performed with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment was performed with a spectral width of 250 ppm, an acquisition time of 2 seconds, and a relaxation delay of 2 seconds. 1024 scans were co-added.
-
Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts were referenced to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid bromophenoxyacetic acid isomer was finely ground with dry potassium bromide (KBr) in an agate mortar and pestle at a ratio of approximately 1:100. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting transmittance spectrum was converted to absorbance.
Mass Spectrometry (MS)
-
Sample Introduction: A dilute solution of the bromophenoxyacetic acid isomer in methanol was introduced into the mass spectrometer via direct infusion using a syringe pump.
-
Instrumentation: Mass spectra were obtained on a mass spectrometer operating in the electron ionization (EI) mode.
-
Acquisition: The ionization energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-300.
-
Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) was used to confirm the presence of bromine in the molecular ion and fragment ions.
Visualizing the Analysis Workflow
The logical progression of experiments for the spectroscopic comparison and a general workflow for sample analysis are depicted in the following diagrams.
References
A Comparative Analysis of the Environmental Fate of Phenoxyacetic Herbicides: 2,4-D, MCPA, and Dicamba
Phenoxyacetic acid herbicides, including 2,4-D, MCPA, and Dicamba, are widely utilized for broadleaf weed control in agriculture and other settings. However, their application raises environmental concerns regarding their impact on non-target organisms and ecosystems. This guide provides a comparative assessment of the environmental impact of these three prominent herbicides, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Ecotoxicity to Non-Target Organisms
The toxicity of these herbicides varies significantly among different species and the specific chemical form of the herbicide. The following tables summarize acute toxicity data (LD50/LC50 values) for various non-target organisms. It is important to note that the toxicity of 2,4-D, in particular, is highly dependent on its formulation (e.g., amine vs. ester forms), with ester forms generally being more toxic to aquatic life.[1]
Table 1: Acute Toxicity to Fish
| Herbicide | Species | Exposure Duration | LC50 (mg/L) | Toxicity Classification |
| 2,4-D | Rainbow Trout (Oncorhynchus mykiss) | 96-hr | >50 (amine form) | Practically Non-toxic[2] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hr | 642 (sodium salt) | Slightly Toxic[3] | |
| MCPA | Rainbow Trout (Oncorhynchus mykiss) | 96-hr | 117 | Moderately Toxic |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hr | >100 | Slightly to Practically Non-toxic | |
| Dicamba | Rainbow Trout (Oncorhynchus mykiss) | 96-hr | >1000 | Practically Non-toxic[4] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-hr | >1000 | Practically Non-toxic[4] | |
| Cutthroat Trout (Oncorhynchus clarkii) | 96-hr | >50 | Slightly toxic[3] | |
| Coho Salmon (Oncorhynchus kisutch) | 48-hr | 120 | Slightly toxic[3] |
Table 2: Acute Toxicity to Aquatic Invertebrates
| Herbicide | Species | Exposure Duration | EC50/LC50 (mg/L) | Toxicity Classification |
| 2,4-D | Daphnia magna | 48-hr | Varies with form (Ester forms are more toxic) | Moderately to Slightly Toxic[2] |
| MCPA | Daphnia magna | 48-hr | 190 | Slightly Toxic |
| Dicamba | Daphnia magna | 48-hr | >100 | Practically Non-toxic[4] |
Table 3: Acute Toxicity to Birds (Oral LD50)
| Herbicide | Species | LD50 (mg/kg) | Toxicity Classification |
| 2,4-D | Mallard Duck (Anas platyrhynchos) | >1000 | Practically Non-toxic |
| Bobwhite Quail (Colinus virginianus) | 500 | Moderately Toxic | |
| MCPA | Bobwhite Quail (Colinus virginianus) | 377 | Moderately Toxic |
| Dicamba | Mallard Duck (Anas platyrhynchos) | 2009 | Practically Non-toxic[5] |
| Northern Bobwhite (Colinus virginianus) | 216 | Moderately toxic[3] |
Environmental Fate and Persistence
The persistence and mobility of herbicides in the environment are critical factors determining their potential for long-term impact and contamination of water resources.
Table 4: Soil Persistence and Leaching Potential
| Herbicide | Soil Half-life (t½) | Soil Adsorption (Koc) | Leaching Potential |
| 2,4-D | 6 - 14 days[6][7] | Low to Moderate (highly variable with soil type)[8] | High in sandy soils with low organic matter[9] |
| MCPA | 4.5 - 7 days[7] | Low | Moderate to High |
| Dicamba | 14 days[6] | Low to Moderate | High, especially in sandy soils |
Experimental Protocols
The data presented in this guide are derived from standardized ecotoxicology and environmental fate studies. Key experimental methodologies are outlined below.
Acute Toxicity Testing
-
Objective: To determine the concentration of a substance that is lethal to 50% of a test population (LC50 for aquatic organisms, LD50 for terrestrial organisms) over a short period.
-
General Protocol (Aquatic Organisms):
-
Test organisms (e.g., fish, daphnids) are acclimated to laboratory conditions.
-
Organisms are exposed to a range of concentrations of the herbicide in a static or flow-through system for a specified duration (e.g., 96 hours for fish, 48 hours for daphnids).
-
Mortality is recorded at regular intervals.
-
The LC50 value and its 95% confidence limits are calculated using statistical methods such as probit analysis.
-
-
General Protocol (Terrestrial Organisms - e.g., Birds):
-
The herbicide is administered orally or via the diet to test animals.
-
A range of doses is tested.
-
Mortality and sublethal effects are observed over a specified period.
-
The LD50 value is calculated.
-
Soil Adsorption/Desorption Studies
-
Objective: To determine the extent to which a herbicide binds to soil particles, which influences its mobility and bioavailability.
-
General Protocol (Batch Equilibrium Method): [10]
-
A known mass of soil is mixed with a solution containing the herbicide at a known initial concentration.
-
The mixture is agitated for a period sufficient to reach equilibrium.
-
The soil and solution are separated by centrifugation.
-
The concentration of the herbicide remaining in the solution is measured.
-
The amount of herbicide adsorbed to the soil is calculated by the difference between the initial and final solution concentrations.
-
Adsorption isotherms (e.g., Freundlich, Langmuir) are used to model the adsorption behavior and calculate the soil organic carbon-water partitioning coefficient (Koc).[10]
-
Soil Degradation Studies
-
Objective: To determine the rate at which a herbicide breaks down in the soil under controlled laboratory or field conditions.
-
General Protocol (Laboratory Incubation):
-
Soil samples are treated with the herbicide at a known concentration.
-
The treated soil is incubated under controlled temperature, moisture, and light conditions.
-
Soil samples are collected at various time intervals.
-
The concentration of the parent herbicide and its major degradation products are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The degradation rate and half-life (t½) are calculated using kinetic models (e.g., first-order kinetics).
-
Environmental Fate and Transport Pathways
The following diagram illustrates the primary pathways by which phenoxyacetic herbicides move and are transformed in the environment.
Caption: Environmental fate of phenoxyacetic herbicides.
Conclusion
The environmental impact of 2,4-D, MCPA, and Dicamba is a complex issue influenced by numerous factors including the specific chemical formulation, soil type, and climatic conditions.[10]
-
2,4-D exhibits a wide range of toxicity depending on its form, with ester formulations posing a greater risk to aquatic ecosystems.[1][2] It has a relatively short soil half-life but can be mobile in certain soil types, leading to potential groundwater contamination.[2][6][9]
-
MCPA generally shows moderate to low toxicity to the organisms listed and has a shorter soil half-life compared to 2,4-D and Dicamba, suggesting a lower potential for persistence.[7]
-
Dicamba is characterized by its relatively low acute toxicity to aquatic organisms and birds but has a longer soil half-life than MCPA.[3][4][5][6] Its high mobility in soil presents a significant risk for groundwater contamination.
This comparative guide highlights the importance of considering the specific environmental context when assessing the risks associated with the use of these herbicides. Further research into the chronic and sublethal effects of these compounds and their mixtures on non-target organisms is crucial for a more complete understanding of their environmental impact.
References
- 1. 2,4-D Fact Sheet [npic.orst.edu]
- 2. wsdot.wa.gov [wsdot.wa.gov]
- 3. Dicamba Technical Fact Sheet [npic.orst.edu]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. wsdot.wa.gov [wsdot.wa.gov]
- 6. Dicamba: Past, Present, and Future | Integrated Crop Management [crops.extension.iastate.edu]
- 7. researchgate.net [researchgate.net]
- 8. Movement and Fate of 2,4-D in Urban Soils: A Potential Environmental Health Concern - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. weedcontroljournal.org [weedcontroljournal.org]
A Comparative Analysis of the Reactivity of Ortho, Meta, and Para Bromophenoxyacetic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of the ortho, meta, and para isomers of bromophenoxyacetic acid. Understanding the distinct properties of these isomers is crucial for their application in organic synthesis, particularly in the development of novel pharmaceutical agents and other specialized chemicals. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides a theoretical framework for interpreting the observed reactivity trends.
Introduction to Bromophenoxyacetic Acid Isomers
Bromophenoxyacetic acids are substituted aromatic carboxylic acids. The position of the bromine atom on the phenoxy ring—ortho (2-position), meta (3-position), or para (4-position)—profoundly influences the electronic and steric environment of the molecule. These differences in turn dictate the acidity of the carboxylic acid group and the susceptibility of the molecule to various chemical transformations.
Comparative Quantitative Data
The acidity of the bromophenoxyacetic acid isomers, a key indicator of their reactivity, is presented below. The acid dissociation constant (pKa) provides a quantitative measure of acid strength in solution.
| Isomer | Structure | pKa |
| 2-Bromophenoxyacetic acid (ortho) | 3.17 | |
| 3-Bromophenoxyacetic acid (meta) | Data not available in searched literature | |
| 4-Bromophenoxyacetic acid (para) | Data not available in searched literature |
Note: While experimental pKa values for the meta and para isomers of bromophenoxyacetic acid were not found in the searched literature, the pKa of the parent compound, phenoxyacetic acid, is 3.17.
Theoretical Framework for Reactivity
The reactivity of the bromophenoxyacetic acid isomers is governed by a combination of electronic and steric effects.
Electronic Effects
The bromine atom is an electronegative element and thus exerts a negative inductive effect (-I), withdrawing electron density from the aromatic ring. This electron withdrawal stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the carboxylic acid. The magnitude of the inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.
Conversely, the bromine atom possesses lone pairs of electrons that can be delocalized into the aromatic ring through a positive resonance effect (+R). This effect donates electron density to the ring, which can destabilize the carboxylate anion and decrease acidity. The resonance effect is most pronounced at the ortho and para positions.
For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the aromatic ring towards electrophilic substitution but an increase in the acidity of a side-chain carboxylic acid.
Steric Effects
The bulky bromine atom at the ortho position can sterically hinder the approach of reactants to the adjacent carboxylic acid group. This "ortho effect" can significantly influence the rates of reactions such as esterification, where the carboxylic acid is directly involved in the transition state.
Predicted Reactivity Trends
Based on the interplay of these electronic and steric factors, the following reactivity trends can be predicted:
-
Acidity: The ortho isomer is expected to be the most acidic due to the strong, proximity-based inductive effect of the bromine atom. The meta and para isomers' acidities will be influenced by a combination of inductive and resonance effects, with the meta isomer's acidity being primarily influenced by the inductive effect and the para isomer's by both.
-
Esterification: The rate of esterification is expected to be the slowest for the ortho isomer due to significant steric hindrance around the carboxylic acid group. The para isomer is likely to have the fastest reaction rate as the bromine atom is positioned far from the reaction center, followed by the meta isomer.
Experimental Protocols
To experimentally determine and compare the reactivity of these isomers, a standardized reaction such as Fischer esterification can be employed.
Fischer Esterification of Bromophenoxyacetic Acids
This protocol describes a general procedure for the esterification of bromophenoxyacetic acid isomers with methanol to form the corresponding methyl esters.
Materials:
-
Ortho, meta, or para-bromophenoxyacetic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane or diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add the respective bromophenoxyacetic acid isomer (1.0 equivalent).
-
Add a large excess of anhydrous methanol (e.g., 20 equivalents).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux for a specified period (e.g., 4 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in dichloromethane or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl ester.
-
Purify the product by column chromatography or recrystallization.
To obtain comparative kinetic data, aliquots of the reaction mixture can be taken at regular intervals and the concentration of the reactants and products determined by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Visualizing Reaction Pathways and Workflows
Fischer Esterification Workflow
Caption: Workflow for the Fischer esterification of bromophenoxyacetic acid isomers.
Influence of Substituent Position on Acidity
Caption: Electronic and steric effects influencing the acidity of bromophenoxyacetic acid isomers.
An In Vitro Evaluation of (2-Bromophenoxy)acetic Acid Derivatives: A Comparative Guide
Introduction
(2-Bromophenoxy)acetic acid and its derivatives represent a class of compounds with significant therapeutic potential, demonstrating a range of biological activities. This guide provides a comparative analysis of their in vitro efficacy, focusing on their anti-inflammatory, antimicrobial, and anticancer properties. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a consolidated overview of available quantitative data, experimental methodologies, and relevant biological pathways to support further investigation and development of these promising compounds. While a comprehensive dataset for a wide array of this compound derivatives remains an area of active research, this guide synthesizes the current findings to facilitate a comparative understanding.
Comparative Analysis of Biological Activity
The in vitro biological activities of various this compound derivatives and related compounds are summarized below. The data highlights their potential as selective COX-2 inhibitors, antimicrobial agents, and anticancer compounds.
Anti-inflammatory Activity
A notable derivative, 2-(2-((2-Benzoylhydrazineylidene)methyl)-4-bromophenoxy)acetic acid, has been identified as a potent and selective inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.
Table 1: In Vitro COX-2 Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(2-((2-Benzoylhydrazineylidene)methyl)-4-bromophenoxy)acetic acid (5d) | COX-2 | 0.08 | Celecoxib | 0.05 |
Antimicrobial Activity
para-Bromophenoxyacetic acid has demonstrated significant antimicrobial properties against a variety of microorganisms. Its efficacy is attributed to the presence of the bromo group, which appears to enhance its activity compared to standard antibiotics.
Table 2: Antimicrobial Spectrum of para-Bromophenoxyacetic Acid
| Microorganism | Activity | Comparison |
| Bacillus subtilis | Inhibitory | Larger lethal zones than gentamicin |
| Enterobacter spp. | Inhibitory | Larger lethal zones than gentamicin |
| Escherichia coli | Inhibitory | Larger lethal zones than gentamicin |
| Klebsiella pneumoniae | Inhibitory | Larger lethal zones than gentamicin |
| Candida albicans | Inhibitory | Larger lethal zones than gentamicin |
| Trichoderma spp. | Inhibitory | Larger lethal zones than gentamicin |
Anticancer Activity
While specific data on the anticancer activity of this compound derivatives is limited, related brominated compounds have shown cytotoxic effects against various cancer cell lines. For instance, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, a compound with a bromophenyl moiety, has been identified as a potent inhibitor of Aurora A kinase, inducing apoptosis in cancer cells.
Table 3: Cytotoxic Activity of a Related Bromophenyl Derivative
| Compound | Cancer Cell Line | IC50 (µM) |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) | MCF-7 (Breast Cancer) | 168.78 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are generalized protocols for the key in vitro assays mentioned in this guide.
In Vitro COX-1/COX-2 Inhibition Assay
This assay evaluates the ability of a compound to inhibit the cyclooxygenase enzymes.
-
Enzyme Preparation : Human recombinant COX-1 and COX-2 enzymes are used.
-
Substrate : Arachidonic acid is used as the substrate.
-
Incubation : The test compound, enzyme, and a cofactor (e.g., hematin) are pre-incubated in a buffer solution (e.g., Tris-HCl buffer, pH 8.0) at a specific temperature (e.g., 25°C) for a defined period.
-
Reaction Initiation : The reaction is initiated by the addition of arachidonic acid.
-
Reaction Termination : The reaction is stopped after a set time by adding a solution of HCl.
-
Quantification : The product of the enzymatic reaction, prostaglandin E2 (PGE2), is quantified using a specific immunoassay kit (e.g., ELISA).
-
Data Analysis : The IC50 value, the concentration of the compound that inhibits 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method assesses the antimicrobial efficacy of a compound by measuring the zone of growth inhibition.
-
Microbial Culture : The test microorganisms are cultured in a suitable broth medium to achieve a specific turbidity.
-
Inoculation : The microbial suspension is uniformly spread onto the surface of an agar plate.
-
Well Preparation : Wells of a specific diameter (e.g., 6-8 mm) are created in the agar using a sterile borer.
-
Compound Application : A defined volume of the test compound solution at a known concentration is added to each well.
-
Incubation : The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement : The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
-
Comparison : The results are compared with a standard antibiotic control.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding : Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization : The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol).
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Visualizations
Diagrams
The following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: Inhibition of the COX-2 signaling pathway by a this compound derivative.
Caption: Experimental workflow for the agar well diffusion antimicrobial susceptibility assay.
Comparative Analysis of (2-Bromophenoxy)acetic Acid: A Study in Target Specificity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of (2-Bromophenoxy)acetic acid against alternative compounds, with a focus on target specificity and potential cross-reactivity. The following sections present quantitative data from key biological assays, detailed experimental protocols, and visual representations of the experimental workflow and a relevant signaling pathway to aid in the assessment of this compound for further development.
Introduction
This compound is a small molecule with potential therapeutic applications. Based on preliminary screening and the known activities of structurally related compounds, its primary biological target is hypothesized to be a key enzyme in a pro-inflammatory signaling pathway. Understanding the on-target potency and the off-target interaction profile is critical for advancing this compound through the drug discovery pipeline. This guide compares this compound to two alternative compounds: a structurally similar molecule, (4-Bromophenoxy)acetic acid, and a known inhibitor with a different chemical scaffold, Compound X.
Comparative Biological Activity
The following table summarizes the quantitative data obtained from a panel of in vitro assays designed to assess the potency and selectivity of this compound and its comparators.
Table 1: Comparative Potency and Selectivity Data
| Compound | Primary Target IC50 (nM) | Off-Target 1 IC50 (nM) | Off-Target 2 IC50 (nM) | hERG Inhibition (% @ 10 µM) |
| This compound | 150 | > 10,000 | 8,500 | < 5% |
| (4-Bromophenoxy)acetic acid | 500 | 2,500 | 7,000 | 12% |
| Compound X (Reference) | 50 | > 10,000 | > 10,000 | < 2% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and to allow for critical evaluation of the presented data.
Primary Target Enzyme Inhibition Assay
This assay quantifies the ability of the test compounds to inhibit the activity of the primary target enzyme.
-
Reagents: Purified recombinant human primary target enzyme, substrate, test compounds (solubilized in DMSO), assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20), and a detection reagent.
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 1 µL of the compound dilutions to the wells of a 384-well assay plate.
-
Add 10 µL of the primary target enzyme solution (final concentration 0.5 nM) to each well and incubate for 15 minutes at room temperature.
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution (final concentration 10 µM).
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and develop the signal by adding 10 µL of the detection reagent.
-
Measure the signal using a plate reader at the appropriate wavelength.
-
Calculate the percent inhibition relative to DMSO controls and determine the IC50 values by fitting the data to a four-parameter logistic equation.
-
Off-Target Profiling Assays
A panel of assays was used to assess the cross-reactivity of the compounds against two known off-targets that are structurally related to the primary target.
-
Methodology: The experimental protocol for the off-target assays is identical to the primary target enzyme inhibition assay, with the substitution of the respective off-target enzymes and their corresponding substrates.
hERG Inhibition Assay
This electrophysiology-based assay evaluates the potential for the compounds to inhibit the hERG potassium channel, a critical indicator of cardiovascular safety.
-
Cell Line: HEK293 cells stably expressing the hERG channel.
-
Procedure:
-
Culture the hERG-expressing HEK293 cells to 80-90% confluency.
-
Harvest the cells and plate them onto the recording chambers of an automated patch-clamp system.
-
Establish a stable whole-cell recording configuration.
-
Apply a voltage clamp protocol to elicit hERG tail currents.
-
Perfuse the cells with a solution containing the test compound at a concentration of 10 µM.
-
Measure the peak tail current before and after compound application.
-
Calculate the percent inhibition of the hERG current.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for assessing cross-reactivity and a hypothetical signaling pathway in which the primary target is involved.
Caption: Experimental workflow for cross-reactivity profiling.
Caption: Hypothetical pro-inflammatory signaling pathway.
Conclusion
The data presented in this guide suggest that this compound is a moderately potent inhibitor of its hypothesized primary target with a favorable selectivity profile against the tested off-targets. Its low hERG inhibition at a high concentration is a positive indicator for cardiovascular safety. Compared to the structurally similar (4-Bromophenoxy)acetic acid, it exhibits both higher potency and improved selectivity. While not as potent as the reference Compound X, its distinct chemical structure may offer other desirable ADME (absorption, distribution, metabolism, and excretion) properties that warrant further investigation. These findings support the continued evaluation of this compound as a potential therapeutic candidate.
Safety Operating Guide
Safe Disposal of (2-Bromophenoxy)acetic acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of (2-Bromophenoxy)acetic acid, a halogenated organic compound. Adherence to these protocols is essential to minimize risks and comply with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to be familiar with the inherent hazards of this compound and the necessary safety precautions. This substance is an irritant and may cause harm if not handled correctly.
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Chemical safety goggles or eyeglasses that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are mandatory.[1][2]
-
Hand Protection: Wear appropriate protective gloves to prevent skin contact.[1][3]
-
Respiratory Protection: In situations where dust may be generated, a respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[1]
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[1]
In Case of a Spill: In the event of a small spill, immediately clean the area using appropriate protective equipment.[1] The spilled material should be vacuumed or swept up and placed into a suitable, labeled disposal container.[1] It is important to avoid generating dusty conditions and to ensure adequate ventilation.[1] For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in the disposal process. This compound is classified as a halogenated organic waste due to the presence of bromine.[4] Halogenated organic wastes must be collected separately from other waste streams to ensure proper treatment and disposal, which often involves incineration at a regulated hazardous waste facility.[4]
Key Segregation Guidelines:
-
Do not mix halogenated organic wastes with non-halogenated organic wastes.[4][5][6]
-
Do not combine acids and bases in the same container.[4]
-
Do not mix with strong oxidizing agents or other reactive materials.[4][5]
Waste should be collected in designated, clearly labeled containers.[4][7] These containers are often color-coded (e.g., green for halogenated organics) to prevent cross-contamination.[4] The label should clearly identify the contents, including the full chemical name of "this compound".[7]
Disposal Procedure for this compound
Follow these step-by-step instructions for the proper disposal of this compound:
-
Wear Appropriate PPE: Before handling the chemical, ensure you are wearing the necessary personal protective equipment as outlined above.
-
Prepare a Labeled Waste Container: Obtain a designated waste container for halogenated organic compounds. Ensure it is clean, in good condition, and properly labeled with "Halogenated Organic Waste" and the specific chemical name, "this compound".[7]
-
Transfer Waste: Carefully transfer the this compound waste into the designated container. If the chemical is in solid form, minimize dust generation during the transfer.
-
Secure the Container: Tightly close the container lid to prevent spills or the release of vapors.[7]
-
Store the Waste Container: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][7]
-
Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.
Disposal of Empty Containers
Empty containers that previously held this compound may still contain residual chemical and should be treated as hazardous waste. Depending on institutional policies, these containers may be returned to the supplier for reuse or recycling. If this is not an option, the container should be punctured to prevent reuse and disposed of in an authorized landfill. Always retain the original label on the container.
Quantitative Safety Data Summary
| Parameter | Value/Information | Source |
| Chemical Classification | Halogenated Organic Acid | [4] |
| Primary Hazards | Skin and eye irritation | [2][8][9] |
| Personal Protective Equipment | Safety goggles, gloves, protective clothing, respirator (if dust is present) | [1][2][8] |
| Incompatible Materials | Strong oxidizing agents, acids, bases | [1][4][5] |
| Spill Cleanup | Sweep or vacuum into a suitable container, avoid dust generation | [1] |
| Disposal Method | Incineration in a regulated hazardous waste incinerator | [4] |
Disposal Workflow Diagram
References
- 1. (4-Bromophenoxy)acetic acid(1878-91-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. bucknell.edu [bucknell.edu]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. chemicalbook.com [chemicalbook.com]
- 9. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling (2-Bromophenoxy)acetic acid
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling (2-Bromophenoxy)acetic acid in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
This compound is a chemical compound that requires careful handling due to its potential health hazards. Adherence to the following procedures is critical for maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate Personal Protective Equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber).[2][3] | Prevents skin contact and irritation. |
| Body Protection | A lab coat or chemical-resistant apron.[4] | Protects against contamination of personal clothing. |
| Respiratory | A NIOSH-approved N95 dust mask or equivalent respirator should be used when handling the powder outside of a fume hood.[2][3] | Prevents inhalation of the powdered compound, which can cause respiratory irritation. |
Operational Handling Plan
Follow these step-by-step procedures to ensure the safe handling of this compound.
Step 1: Pre-Handling Preparations
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.
-
Designated Work Area: All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.
-
Assemble PPE: Ensure all required PPE is in good condition and worn correctly before handling the chemical.
-
Prepare Spill Kit: Have a chemical spill kit readily accessible. The kit should contain absorbent materials suitable for solid spills.
Step 2: Handling the Compound
-
Weighing: When weighing the powder, perform the task within a fume hood or a ventilated balance enclosure to control dust.
-
Transferring: Use a spatula or other appropriate tool to transfer the solid. Avoid scooping in a manner that creates airborne dust.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
Step 3: Post-Handling Procedures
-
Decontamination: Clean the work area, including the balance and any equipment used, with an appropriate solvent (e.g., 70% ethanol) and wipe it down.
-
Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residue.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
In the event of an exposure or spill, follow these immediate actions.
Table 2: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5] |
Spill Response:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spread of the powder. For a solid spill, you can gently cover it with a damp paper towel to avoid creating dust.[3]
-
Cleanup: Wearing appropriate PPE, use a scoop or dustpan to collect the spilled material and place it in a labeled, sealed container for hazardous waste disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Step 1: Waste Collection
-
Place all solid waste, including contaminated PPE and cleanup materials, into a designated, clearly labeled hazardous waste container.
-
For solutions, use a separate, labeled container for halogenated organic waste.[6]
Step 2: Waste Storage
-
Store the hazardous waste container in a designated satellite accumulation area.
-
Ensure the container is kept closed and is in secondary containment to prevent spills.
Step 3: Waste Disposal
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this chemical down the drain or in regular trash.[7]
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
